3-Hydroxycyclobutanecarbonitrile
Description
The exact mass of the compound this compound is 97.052763847 g/mol and the complexity rating of the compound is 107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJQJSQOTGZCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293112 | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-17-6 | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20249-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxycyclobutanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxycyclobutanecarbonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanecarbonitrile is a small, functionalized cycloalkane of interest in organic synthesis and medicinal chemistry. Its rigid four-membered ring and bifunctional nature, featuring a hydroxyl and a nitrile group, make it a potentially valuable building block for the synthesis of more complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, based on currently available data. It is important to note that while computational data for this compound is accessible, a significant portion of experimental data, particularly spectroscopic analyses, remains to be published in the public domain.
Chemical Structure and Identifiers
This compound possesses a cyclobutane ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group. The relative stereochemistry of these two functional groups can be either cis or trans.
Chemical Structure:
-
Molecular Formula: C₅H₇NO
-
IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]
-
CAS Registry Number: 20249-17-6[1]
-
Molecular Weight: 97.12 g/mol [1]
-
Synonyms: 3-hydroxycyclobutane-1-carbonitrile, Cyclobutanecarbonitrile, 3-hydroxy-[1]
Physicochemical Properties
| Property | Value | Data Type | Reference |
| Molecular Weight | 97.12 g/mol | Computed | [1] |
| Boiling Point | 70-71 °C (at 0.33 Torr) | Experimental | [2] |
| XLogP3 | -0.2 | Computed | [1] |
| Topological Polar Surface Area | 44 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | |
| Hydrogen Bond Acceptor Count | 2 | Computed | |
| Rotatable Bond Count | 1 | Computed |
Solubility: Experimental solubility data in various solvents is not currently available. Based on its structure, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in water.
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, predicted spectral characteristics can be inferred from the known chemical shifts of similar structural motifs.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclobutane ring. The chemical shifts would be influenced by the electronegativity of the adjacent hydroxyl and nitrile groups.
-
H1 (methine proton α to nitrile): Expected to be in the range of 2.8-3.2 ppm.
-
H3 (methine proton α to hydroxyl): Expected to be in the range of 4.0-4.5 ppm.
-
H2, H4 (methylene protons): Expected to appear as complex multiplets in the range of 2.0-2.8 ppm.
-
OH (hydroxyl proton): A broad singlet, with a chemical shift that is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would show four distinct signals for the cyclobutane ring carbons and one for the nitrile carbon.
-
C1 (methine carbon α to nitrile): Expected in the range of 25-35 ppm.
-
C3 (methine carbon α to hydroxyl): Expected in the range of 60-70 ppm.[3]
-
C2, C4 (methylene carbons): Expected in the range of 30-40 ppm.
-
CN (nitrile carbon): Expected in the range of 115-125 ppm.[3]
Predicted Infrared (IR) Spectral Data
The IR spectrum would be characterized by the stretching frequencies of the hydroxyl and nitrile groups.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.[4]
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry
Predicted mass spectrometry data suggests the following m/z values for various adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 98.060041 |
| [M+Na]⁺ | 120.04198 |
| [M-H]⁻ | 96.045489 |
| [M]⁺ | 97.052216 |
Synthesis
Proposed Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile
This proposed method involves the reduction of the ketone functionality of 3-oxocyclobutanecarbonitrile to the corresponding alcohol.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Development
Currently, there is no specific information in the public domain detailing the direct application of this compound in drug development or its explicit use as an intermediate in the synthesis of a marketed drug. However, the structural motif of a substituted cyclobutane is present in some biologically active compounds, suggesting that this molecule could serve as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.
Biological Activity
There are no publicly available reports on the biological activity of this compound. Biological screening data for this compound has not been found in major public databases.
Safety and Handling
This compound is classified as a hazardous substance.
GHS Hazard Statements: [1]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
Precautionary Measures:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a chemical entity with potential as a synthetic building block. This guide has summarized the available information on its structure and properties, which is currently dominated by computational data. The significant lack of experimental data, particularly in the areas of spectroscopy, physical properties, and biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications in organic synthesis and drug discovery. The proposed synthetic protocol provides a starting point for researchers interested in preparing this molecule for further study. As with any chemical substance, appropriate safety precautions must be taken during its handling and use.
References
Spectroscopic and Structural Elucidation of 3-Hydroxycyclobutanecarbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxycyclobutanecarbonitrile (C₅H₇NO, CAS: 20249-17-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.
Molecular Structure and Properties
This compound is a cyclic nitrile possessing a hydroxyl functional group. The presence of two stereocenters gives rise to cis and trans isomers, which are expected to exhibit distinct spectroscopic features.
Key Molecular Properties:
-
Molecular Formula: C₅H₇NO[1]
-
Molecular Weight: 97.12 g/mol [1]
-
IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and the known chemical shifts and absorption frequencies of similar structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Multiplet | 1H | CH-OH |
| ~ 2.8 - 3.2 | Multiplet | 1H | CH-CN |
| ~ 2.0 - 2.6 | Multiplet | 4H | CH₂ (ring) |
| Variable | Broad Singlet | 1H | OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 120 - 125 | C≡N |
| ~ 60 - 70 | CH-OH |
| ~ 30 - 40 | CH₂ (ring) |
| ~ 20 - 30 | CH-CN |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3600 - 3200 | Broad, Medium | O-H | Stretching |
| 3000 - 2850 | Medium | C-H (alkane) | Stretching |
| 2260 - 2240 | Sharp, Medium | C≡N | Stretching |
| 1450 - 1350 | Medium | C-H | Bending |
| 1200 - 1000 | Strong | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI) [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 98.0600 |
| [M+Na]⁺ | 120.0420 |
| [M+K]⁺ | 136.0159 |
| [M-H]⁻ | 96.0455 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-150 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire mass spectra in both positive and negative ion modes to observe different adducts.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to 3-Hydroxycyclobutanecarbonitrile for Researchers and Drug Development Professionals
Topic: 3-Hydroxycyclobutanecarbonitrile: A Technical Guide to its CAS Number, Nomenclature, Properties, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry. It covers its chemical identity, physicochemical properties, spectral characteristics, synthesis, and its emerging role in the development of novel therapeutics, particularly in the realm of targeted protein degradation.
Chemical Identity and Nomenclature
This compound is a cycloalkane derivative characterized by a four-membered carbon ring substituted with a hydroxyl (-OH) and a nitrile (-CN) group at positions 1 and 3, respectively. This substitution pattern gives rise to cis and trans stereoisomers, which can have distinct biological activities and physicochemical properties.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Citation |
| CAS Number | 20249-17-6 (for the mixture of isomers or when stereochemistry is not specified) | [1] |
| IUPAC Name | 3-hydroxycyclobutane-1-carbonitrile | [1] |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [2] |
| Synonyms | 3-Cyanocyclobutanol | [3] |
The stereoisomers of this compound have their own specific identifiers:
| Isomer | CAS Number | Synonyms | Citation |
| cis | 88315-79-1 | cis-3-hydroxy-cyclobutanecarbonitrile, (1s,3s)-3-hydroxycyclobutane-1-carbonitrile | [3] |
| trans | 88315-80-4 | trans-3-Hydroxycyclobutanecarbonitrile, (1R,3R)-3-hydroxycyclobutane-1-carbonitrile | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability. While extensive experimental data for this specific molecule is limited in publicly available literature, a combination of predicted values and data from analogous compounds provides valuable insights. The cyclobutane scaffold is increasingly recognized for imparting favorable drug-like properties, including improved metabolic stability and three-dimensionality, which can enhance binding to biological targets.[4][5]
Table of Physicochemical Properties (Predicted and Computed Data)
| Property | Value | Source/Method | Citation |
| XLogP3 | -0.2 | Computed | [2] |
| Topological Polar Surface Area | 44 Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |
| Rotatable Bond Count | 0 | Computed | [2] |
| Exact Mass | 97.0528 g/mol | Computed | [2] |
| Monoisotopic Mass | 97.0528 g/mol | Computed | [2] |
| Boiling Point (cis-isomer) | 244.5 ± 33.0 °C | Predicted | [6] |
| Density (cis-isomer) | 1.14 ± 0.1 g/cm³ | Predicted | [6] |
Spectral Data (Theoretical)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclobutane ring and the hydroxyl proton. The chemical shifts and splitting patterns will differ between the cis and trans isomers due to their different symmetries and through-space interactions.
-
CH-OH (Position 3): A multiplet, with its chemical shift influenced by the stereochemistry and solvent.
-
CH-CN (Position 1): A multiplet, deshielded by the electron-withdrawing nitrile group.
-
CH₂ (Positions 2 and 4): Complex multiplets due to diastereotopic protons and coupling with the adjacent methine protons.
-
OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.
-
C-CN (Nitrile Carbon): Typically in the range of 115-125 ppm.
-
C-OH (Carbon bearing the hydroxyl group): In the range of 60-75 ppm.
-
C-CN (Carbon bearing the nitrile group): In the range of 25-40 ppm.
-
CH₂ (Carbons at positions 2 and 4): In the aliphatic region, with their chemical shifts influenced by the stereochemistry of the adjacent substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorption bands of its key functional groups.
-
O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of an alcohol.
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹, which is characteristic of a nitrile group.
-
C-O Stretch: A strong band in the region of 1200-1000 cm⁻¹.
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be devised based on established organic chemistry reactions and literature procedures for analogous compounds. A common strategy involves the reduction of a keto-nitrile precursor, 3-oxocyclobutanecarbonitrile. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.
Proposed Synthesis of cis- and trans-3-Hydroxycyclobutanecarbonitrile
The synthesis can be approached in two main stages: the preparation of the key intermediate, 3-oxocyclobutanecarbonitrile, followed by its stereoselective reduction.
Stage 1: Synthesis of 3-Oxocyclobutanecarbonitrile
This intermediate can be synthesized from commercially available starting materials, such as 3-oxocyclobutanecarboxylic acid, via conversion to the corresponding amide followed by dehydration. Alternatively, multi-step syntheses starting from simpler precursors have been reported in the patent literature.[7][8][9]
Stage 2: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile
The reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile will yield a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the steric bulk of the reducing agent.
-
Synthesis of the trans-isomer (predominantly): Reduction with a sterically hindered hydride source, such as lithium tri-tert-butoxyaluminum hydride, would favor hydride attack from the less hindered face, leading to the trans product.
-
Synthesis of the cis-isomer (predominantly): Reduction with a less sterically demanding reducing agent, such as sodium borohydride, may favor the formation of the cis isomer.[10][11][12]
Detailed Protocol for the Reduction of 3-Oxocyclobutanecarbonitrile:
-
Dissolution: Dissolve 3-oxocyclobutanecarbonitrile in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution or slurry of the chosen reducing agent (e.g., sodium borohydride for the cis isomer or a bulkier hydride for the trans isomer) to the cooled solution with stirring. The amount of reducing agent should be in slight molar excess.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) at 0 °C to decompose the excess hydride reagent.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product, which will be a mixture of cis and trans isomers, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two isomers.
-
Characterization: Characterize the purified isomers by NMR and IR spectroscopy and compare the data with the predicted spectral features.
Caption: Proposed workflow for the synthesis and separation of cis- and trans-3-hydroxycyclobutanecarbonitrile.
Applications in Drug Development
The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design.[4] It can serve as a bioisosteric replacement for other cyclic systems or unsaturated moieties, often leading to improved metabolic stability and pharmacokinetic properties.[5] this compound, with its functional handles, is a versatile building block for introducing this desirable motif into drug candidates.
Building Block for Protein Degraders (PROTACs)
One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[13][14][15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The hydroxyl and nitrile groups of this compound can be chemically modified to serve as attachment points for either the target protein ligand or the E3 ligase ligand, or as part of the linker itself. The defined stereochemistry of the cis and trans isomers allows for precise control over the spatial orientation of the connected moieties, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.
Caption: Conceptual role of this compound in the structure of a PROTAC.
Scaffold for Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[16][17][18] The development of selective kinase inhibitors is an active area of research. The rigid cyclobutane scaffold can be used to orient key pharmacophoric groups in a precise manner to achieve high-affinity and selective binding to the ATP-binding site of a target kinase. The hydroxyl group of this compound can act as a hydrogen bond donor, interacting with key residues in the kinase active site, while the nitrile group can be a hydrogen bond acceptor or a precursor for other functional groups.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its well-defined stereochemistry and the presence of orthogonal functional groups make it an ideal starting point for the synthesis of complex molecules with tailored three-dimensional structures. While a comprehensive set of experimental data for this compound is not yet widely available, its potential is evident from its classification as a key component in the synthesis of protein degraders and its applicability in the design of other targeted therapies. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of scaffolds like this compound in medicinal chemistry is expected to increase significantly.
References
- 1. 3-Hydroxycyclobutane-1-carbonitrile 97% | CAS: 20249-17-6 | AChemBlock [achemblock.com]
- 2. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. cis-3-hydroxycyclobutanecarbonitrile | 88315-79-1 [amp.chemicalbook.com]
- 7. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webassign.net [webassign.net]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. scienceopen.com [scienceopen.com]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-Hydroxycyclobutanecarbonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanecarbonitrile, a seemingly unassuming small molecule, has risen to prominence as a critical intermediate in the synthesis of advanced pharmaceuticals. Its significance is underscored by its role as a key building block for Tofacitinib, a groundbreaking Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. This technical guide delves into the discovery, history, and synthetic methodologies of this compound, providing detailed experimental protocols and quantitative data. Furthermore, it explores its crucial application in the development of JAK inhibitors and elucidates the associated JAK-STAT signaling pathway.
Introduction
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in medicinal chemistry. Small, functionalized cyclic molecules are invaluable synthons in this endeavor, offering rigid scaffolds that can be elaborated into complex drug architectures. This compound (CAS No. 20249-17-6) has emerged as a prominent example of such a building block. Its unique combination of a strained cyclobutane ring, a hydroxyl group, and a nitrile moiety provides versatile handles for chemical modification, making it an attractive component for drug design.
While the precise historical record of its initial discovery remains somewhat obscure in publicly available literature, its importance surged with the development of Tofacitinib. The synthesis of this complex molecule necessitated a reliable and efficient route to chiral 3-hydroxycyclobutane derivatives, catapulting this compound into the spotlight of pharmaceutical research and development.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| CAS Number | 20249-17-6 |
| Appearance | Not specified in readily available sources |
| Boiling Point | Not specified in readily available sources |
| Melting Point | Not specified in readily available sources |
| Solubility | Not specified in readily available sources |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the reduction of its precursor, 3-oxocyclobutanecarbonitrile.
General Reaction Scheme
The synthesis is a straightforward reduction of a ketone to a secondary alcohol.
An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxycyclobutanecarbonitrile, a valuable building block in medicinal chemistry. Due to its rigid, puckered four-membered ring and the presence of both hydroxyl and nitrile functionalities, this scaffold offers unique conformational constraints and opportunities for diverse chemical modifications. This document details the synthesis, separation, and characterization of the cis and trans stereoisomers, along with an exploration of their potential applications in drug discovery. The strategic incorporation of the cyclobutane motif can significantly impact a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.
Introduction
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a significant structural motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional scaffold that can be exploited to orient pharmacophoric groups in a precise manner.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic profile of drug candidates.[4]
This compound, with its vicinal hydroxyl and nitrile groups on a cyclobutane core, represents a versatile platform for the synthesis of novel therapeutic agents. The stereochemical relationship between the hydroxyl and nitrile substituents—either cis or trans—profoundly influences the molecule's shape and its potential interactions with biological macromolecules. This guide will delve into the distinct properties and synthetic pathways of these two stereoisomers.
Stereoisomers of this compound
This compound exists as two diastereomers: cis-3-hydroxycyclobutanecarbonitrile and trans-3-hydroxycyclobutanecarbonitrile. The spatial arrangement of the hydroxyl and nitrile groups relative to the plane of the cyclobutane ring defines their distinct chemical and physical properties.
Figure 1. Relationship between the cis and trans stereoisomers.
Synthesis of Stereoisomers
A common synthetic strategy to access the stereoisomers of this compound begins with the precursor, 3-oxocyclobutanecarbonitrile. The stereochemistry of the final product is controlled during the reduction of the ketone.
Synthesis of cis-3-Hydroxycyclobutanecarbonitrile
The stereoselective reduction of 3-oxocyclobutanecarbonitrile typically yields the cis-isomer as the major product. This is attributed to the steric hindrance of the cyclobutane ring, which favors hydride attack from the less hindered face, leading to the formation of the thermodynamically more stable cis-alcohol.
Figure 2. Stereoselective reduction to the cis-isomer.
Synthesis of trans-3-Hydroxycyclobutanecarbonitrile
The trans-isomer can be synthesized from the cis-isomer via a Mitsunobu reaction.[2][5] This reaction proceeds with a Walden inversion of stereochemistry at the carbon bearing the hydroxyl group. The cis-alcohol is activated by a phosphine and an azodicarboxylate, followed by nucleophilic attack by an acetate or benzoate, which is then hydrolyzed to afford the trans-alcohol.
Figure 3. Conversion of cis- to trans-isomer via Mitsunobu reaction.
Physicochemical Properties
While experimental data for the individual stereoisomers of this compound are not extensively reported in the literature, some properties can be predicted or inferred from related compounds.
| Property | cis-3-Hydroxycyclobutanecarbonitrile | trans-3-Hydroxycyclobutanecarbonitrile |
| Molecular Formula | C₅H₇NO | C₅H₇NO |
| Molecular Weight | 97.12 g/mol [1] | 97.12 g/mol [1] |
| CAS Number | 88315-79-1[1] | 88315-80-4[1] |
| Predicted Boiling Point | 244.5 ± 33.0 °C | Not available |
| Predicted Density | 1.14 ± 0.1 g/cm³ | Not available |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Generally, cis isomers of cyclic compounds are less symmetrical than their trans counterparts, which can lead to lower melting points due to less efficient crystal packing. Conversely, the dipole moments of the functional groups in the cis isomer may not cancel out, leading to a higher net molecular dipole moment and potentially a higher boiling point compared to the more symmetrical trans isomer.
Spectroscopic Characterization
The stereochemistry of the isomers can be unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The coupling constants between the protons on the cyclobutane ring are diagnostic for the stereochemistry. In the cis-isomer, the coupling constant between the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the nitrile group (CH-CN) is expected to be smaller than that in the trans-isomer, where these protons are in a pseudo-trans arrangement.
¹³C NMR Spectroscopy
The chemical shifts of the cyclobutane ring carbons will differ between the cis and trans isomers due to the different steric environments.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹) and the nitrile group (sharp, ~2250 cm⁻¹).[6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different symmetries of the molecules.[7]
Experimental Protocols
Synthesis of cis-3-Hydroxycyclobutanecarbonitrile (General Procedure)
-
Dissolution: 3-Oxocyclobutanecarbonitrile is dissolved in a suitable solvent such as methanol or ethanol.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution).
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield cis-3-hydroxycyclobutanecarbonitrile.
Synthesis of trans-3-Hydroxycyclobutanecarbonitrile (General Procedure)
-
Reactant Preparation: cis-3-Hydroxycyclobutanecarbonitrile, triphenylphosphine, and a carboxylic acid (e.g., acetic acid or benzoic acid) are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.
-
Cooling: The solution is cooled to 0 °C.
-
Azodicarboxylate Addition: A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the trans-ester intermediate.
-
Hydrolysis: The isolated ester is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a base (e.g., sodium hydroxide or potassium carbonate).
-
Purification: The reaction mixture is stirred until the ester is fully hydrolyzed. The product is then extracted and purified by column chromatography to afford trans-3-hydroxycyclobutanecarbonitrile.
Separation of Stereoisomers
If a mixture of cis and trans isomers is obtained, they can be separated using preparative high-performance liquid chromatography (HPLC) or flash column chromatography. The difference in polarity between the two isomers should allow for their separation on a normal-phase (silica gel) or reverse-phase (C18) column with an appropriate solvent system.
Applications in Drug Development
While specific examples of drug candidates containing the this compound scaffold are not prominent in the public domain, the strategic use of substituted cyclobutanes is a growing trend in medicinal chemistry.[3][4]
Figure 4. Conceptual workflow for leveraging cyclobutane scaffolds.
The hydroxyl group of this compound can serve as a handle for introducing various functionalities or for forming esters and ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the generation of a diverse library of compounds for screening against various biological targets. The rigid cyclobutane core can help to lock in a bioactive conformation, potentially leading to increased potency and reduced off-target effects.
Conclusion
The cis and trans stereoisomers of this compound are valuable and versatile building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. Their distinct three-dimensional structures, arising from the fixed orientation of the hydroxyl and nitrile groups on the rigid cyclobutane ring, offer a powerful tool for medicinal chemists to design novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of derivatives of these stereoisomers is warranted to fully explore their potential in the development of new medicines.
References
- 1. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Navigating the Chemistry of a Promising Scaffold: A Technical Guide to 3-Hydroxycyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanecarbonitrile is a versatile building block in medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly incorporated into modern drug candidates. Its strained cyclobutane ring, coupled with hydroxyl and nitrile functionalities, provides a distinct conformational profile and opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, offering insights for its effective utilization in research and drug development. While specific experimental data on this compound is limited in publicly available literature, this document leverages general principles of organic chemistry and data from analogous structures to provide a predictive framework for its behavior.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₅H₇NO. It possesses a unique combination of a strained four-membered ring and two reactive functional groups: a hydroxyl group and a nitrile group. These features are key to its utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem |
| Molecular Weight | 97.12 g/mol | PubChem |
| IUPAC Name | 3-hydroxycyclobutane-1-carbonitrile | PubChem |
| CAS Number | 20249-17-6 | PubChem |
| Boiling Point | 70-71 °C (at 0.33 Torr) | Commercial Supplier Data |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | Commercial Supplier Data |
| pKa | 14.28 ± 0.40 (Predicted) | Commercial Supplier Data |
Synthesis and Handling
Synthetic Route
The most common laboratory-scale synthesis of this compound involves the reduction of 3-oxocyclobutanecarbonitrile. This precursor is commercially available or can be synthesized through various methods.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile
Materials:
-
3-Oxocyclobutanecarbonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.
Handling and Storage
This compound is classified as acutely toxic and an irritant[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids or bases.
Predicted Reactivity
The reactivity of this compound is governed by its three key structural features: the hydroxyl group, the nitrile group, and the strained cyclobutane ring.
Reactions of the Hydroxyl Group
The secondary alcohol in this compound can undergo typical reactions of alcohols:
-
Oxidation: Oxidation to the corresponding ketone (3-oxocyclobutanecarbonitrile) can be achieved using various oxidizing agents (e.g., PCC, Swern oxidation).
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.
-
Substitution: The hydroxyl group can be transformed into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
Reactions of the Nitrile Group
The nitrile functionality offers a versatile handle for chemical transformations:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction of the nitrile group can yield a primary amine.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Reactions Involving the Cyclobutane Ring
The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than cyclopropane. Reactions that generate carbocations or radicals on the ring may lead to rearrangements or ring-opening.
Caption: Predicted reactivity of this compound.
Predicted Stability
A thorough understanding of a compound's stability is crucial for its application in drug development, influencing formulation, storage, and in vivo performance. In the absence of specific studies for this compound, the following predictions are based on the chemical nature of its functional groups.
Stability to pH
-
Acidic Conditions: The nitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid, particularly at elevated temperatures. The hydroxyl group could be protonated, potentially facilitating dehydration or rearrangement reactions, although this would likely require harsh conditions.
-
Basic Conditions: The nitrile group can also be hydrolyzed to a carboxylate salt under basic conditions. The hydroxyl proton is acidic and will be deprotonated by strong bases.
Thermal Stability
The presence of the strained cyclobutane ring suggests that the molecule may be less thermally stable than acyclic analogues. At elevated temperatures, decomposition or rearrangement reactions could occur. The specific decomposition profile would require experimental investigation through techniques like thermogravimetric analysis (TGA).
Photostability
While the molecule does not contain strong chromophores that absorb in the near-UV or visible range, direct exposure to high-energy UV light could potentially lead to degradation. A formal photostability study according to ICH guidelines would be necessary to confirm this.
Stability to Oxidation
The secondary alcohol is a potential site for oxidation. Exposure to oxidizing agents or atmospheric oxygen over long periods, especially in the presence of metal ions or light, could lead to the formation of the corresponding ketone.
Caption: Predicted stability and degradation pathways.
Proposed Experimental Protocols for Stability Studies
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols based on ICH guidelines.
General Experimental Workflow for Stability Testing
Caption: General workflow for stability testing.
Protocol for Hydrolytic Stability
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Store the solutions at a controlled temperature (e.g., 50 °C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol for Thermal Stability
-
Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).
-
At specified time intervals, remove a portion of the sample.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
Protocol for Photostability
-
Expose a solid sample of this compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, store a control sample protected from light.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
Protocol for Oxidative Stability
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature.
-
At specified time intervals, withdraw aliquots and analyze by HPLC.
Quantitative Data Summary (Illustrative)
As specific experimental data for this compound is not publicly available, the following tables are illustrative templates for how such data would be presented.
Table 1: Predicted Hydrolytic Stability Data
| Condition | Time (hours) | % Parent Compound Remaining (Predicted) | Major Degradant (Predicted) |
| 0.1 M HCl, 50 °C | 72 | < 90% | 3-Hydroxycyclobutanecarboxylic acid |
| Water, 50 °C | 72 | > 98% | - |
| 0.1 M NaOH, 50 °C | 72 | < 85% | 3-Hydroxycyclobutanecarboxylate |
Table 2: Predicted Solid-State Stability Data
| Condition | Time (days) | % Parent Compound Remaining (Predicted) | Major Degradant (Predicted) |
| 60 °C / 75% RH | 14 | > 95% | - |
| ICH Photostability | - | > 99% | - |
Conclusion
This compound is a valuable building block with significant potential in medicinal chemistry. While its strained ring system and functional groups offer unique synthetic opportunities, they also present potential reactivity and stability challenges. This guide has provided a predictive overview of its chemical behavior based on fundamental principles. For any application in drug development, it is imperative that the predictions outlined herein are confirmed through rigorous experimental studies to ensure the quality, safety, and efficacy of the final drug product.
References
Quantum Chemical Blueprint of 3-Hydroxycyclobutanecarbonitrile: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of 3-Hydroxycyclobutanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines a robust computational workflow for conformational analysis, geometric optimization, and the prediction of vibrational and NMR spectra for the cis and trans isomers of this compound. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in the molecular modeling and rational design of novel therapeutics and functional materials.
Introduction
This compound is a bifunctional cyclobutane derivative incorporating both a hydroxyl and a nitrile group. The stereochemical arrangement of these substituents—either cis or trans—profoundly influences the molecule's three-dimensional structure, polarity, and intermolecular interaction potential. Consequently, a detailed understanding of the conformational landscape and spectroscopic signatures of each isomer is paramount for its application in drug design and materials engineering.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular properties with high accuracy. This guide details a standard computational protocol for the conformational analysis of this compound, providing hypothetical yet scientifically grounded data to illustrate the expected outcomes of such a study.
Computational Methodology
A multi-step computational workflow is employed to investigate the properties of the cis and trans isomers of this compound. This process begins with an initial conformational search, followed by geometry optimization and subsequent frequency and NMR spectral calculations.
Conformational Analysis and Geometry Optimization
The initial three-dimensional structures of cis- and trans-3-Hydroxycyclobutanecarbonitrile are generated. A conformational search is performed to identify the low-energy conformers for each isomer. The most stable conformers are then subjected to full geometry optimization using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional, is paired with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Vibrational Frequency Calculations
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra of the isomers. The calculated frequencies are typically scaled by an empirical factor to better match experimental data.
NMR Chemical Shift Calculations
To predict the ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-31G* optimized geometries. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Navigating the Solubility Landscape of 3-Hydroxycyclobutanecarbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxycyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its predicted solubility, detailed experimental protocols for solubility determination, and a framework for data presentation.
While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles and established methodologies to empower researchers in their own investigations.
Predicted Solubility Profile
This compound (C₅H₇NO, Molecular Weight: 97.12 g/mol ) possesses a unique chemical structure that dictates its solubility behavior.[1] The presence of a hydroxyl (-OH) group and a nitrile (-CN) group introduces polarity and the capacity for hydrogen bonding.
-
Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[2] These interactions suggest that this compound is likely to exhibit moderate to good solubility in polar protic solvents. The polar nature of the nitrile group further enhances its affinity for water.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The molecule's dipole moment, arising from the electronegative oxygen and nitrogen atoms, should allow for favorable dipole-dipole interactions with polar aprotic solvents, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The small, nonpolar cyclobutane ring contributes some lipophilic character. However, the dominant polar functional groups are expected to limit its solubility in nonpolar solvents significantly.
Based on its structure, a qualitative solubility prediction suggests the following trend:
Polar Protic Solvents > Polar Aprotic Solvents >> Nonpolar Solvents
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound remains to be published. To facilitate future research and data comparison, the following table provides a standardized format for presenting experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Isopropyl Alcohol | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
| Hexane | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the table above, the following detailed experimental protocols are recommended. The "Shake-Flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[4][5][6]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][8] The agitation ensures thorough mixing of the solute and solvent.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC). A calibration curve should be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[7]
Kinetic Solubility Determination
For high-throughput screening purposes, kinetic solubility is often measured. This method is faster but may overestimate the thermodynamic solubility as it starts from a DMSO stock solution and can lead to supersaturated solutions.[4][9]
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add a small volume of the DMSO stock solution of this compound to the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[10][11]
-
Measurement: Measure the turbidity or light scattering of the samples using a nephelometer. Alternatively, after filtration or centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.[9][10]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is observed.
Conclusion
Understanding the solubility of this compound is crucial for its effective use in research and drug development. While existing data is sparse, its molecular structure provides a solid basis for predicting its solubility behavior. This guide offers the necessary protocols and frameworks for researchers to generate high-quality, reproducible solubility data, thereby filling the current knowledge gap and facilitating further advancements in the field.
References
- 1. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
3-Hydroxycyclobutanecarbonitrile: An Overview of a Potential Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclobutanecarbonitrile is a small molecule of interest within the scientific community, primarily recognized as a potentially valuable building block in the synthesis of more complex chemical entities for drug discovery. Its rigid, three-dimensional cyclobutane scaffold and the presence of two reactive functional groups—a hydroxyl and a nitrile—make it an attractive starting material for the creation of diverse molecular architectures. This document aims to provide a comprehensive overview of the currently available information on this compound, with a focus on its potential, rather than established, biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| CAS Number | 20249-17-6 | PubChem[1], Chemdad[2] |
| Boiling Point | 70-71 °C (at 0.33 Torr) | Chemdad[2] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | Chemdad[2] |
| pKa | 14.28 ± 0.40 (Predicted) | Chemdad[2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available cyclobutane derivatives. One common precursor is 3-oxocyclobutanecarbonitrile, which can be reduced to the corresponding alcohol. The reactivity of the hydroxyl and nitrile groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
The general synthetic approach is illustrated in the workflow diagram below.
Potential Biological Activities: A Frontier of Research
As of the latest available data, there are no specific, peer-reviewed studies detailing the inherent biological activities of this compound itself. Its primary significance in the context of drug discovery lies in its role as a structural motif or a precursor to more complex, biologically active molecules. The cyclobutane ring, being a bioisostere for other cyclic and acyclic moieties, can be incorporated into larger molecules to modulate their pharmacological properties, such as metabolic stability, receptor binding affinity, and membrane permeability.
The nitrile group can also serve as a key pharmacophore or be transformed into other functional groups, such as amines or carboxylic acids, which are prevalent in many drug classes.
Future Directions in Research
The lack of data on the specific biological activities of this compound presents an opportunity for future research. A logical progression for investigating its potential would involve a series of screening assays.
Safety and Handling
It is important to note that this compound is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.
Conclusion
While this compound does not currently have a well-defined biological activity profile, its chemical structure and reactivity make it a compound of significant interest for medicinal chemists. It represents a versatile scaffold that can be utilized in the design and synthesis of novel therapeutic agents. Future research focused on systematic biological screening and the synthesis of derivative libraries is warranted to fully explore the potential of this intriguing molecule in drug discovery and development. The designation of 3-hydroxycyclobutane-1-carbonitrile as a "useful research chemical" underscores its potential utility in synthetic and medicinal chemistry endeavors.[2]
References
Methodological & Application
Synthetic Pathways to 3-Hydroxycyclobutanecarbonitrile: A Detailed Guide for Researchers
Abstract
3-Hydroxycyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on diastereoselective routes to obtain both cis and trans isomers. The primary synthetic strategy involves the reduction of the precursor, 3-oxocyclobutanecarbonitrile. This guide offers a comprehensive overview of the reaction, including detailed experimental procedures, quantitative data on yields and diastereoselectivity, and visual diagrams of the synthetic workflow.
Introduction
The cyclobutane motif is a key structural element in numerous biologically active molecules. Specifically, functionalized cyclobutanes such as this compound serve as critical intermediates in the synthesis of complex pharmaceutical compounds. The stereochemistry of the hydroxyl and nitrile groups on the cyclobutane ring can significantly influence the biological activity of the final product. Therefore, the development of reliable and stereoselective synthetic routes to access both cis- and trans-3-hydroxycyclobutanecarbonitrile is of paramount importance to researchers in drug discovery and development.
The most common and efficient method for the preparation of this compound is the reduction of 3-oxocyclobutanecarbonitrile. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of this transformation, allowing for the targeted synthesis of either the cis or trans isomer.
Synthetic Routes and Mechanisms
The synthesis of this compound is primarily achieved through the reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile. The stereochemical outcome of this reduction is influenced by the steric bulk of the reducing agent and the temperature of the reaction.
Route 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile
The cis isomer is preferentially formed through the use of sterically less hindered reducing agents, such as sodium borohydride (NaBH₄). The hydride attacks the carbonyl group from the face opposite to the nitrile group, leading to the formation of the cis-alcohol. Lowering the reaction temperature can further enhance the cis selectivity.
Route 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile
The trans isomer can be obtained by employing bulkier reducing agents, such as L-Selectride® or K-Selectride®. The large tri-sec-butylborohydride group favors attack from the same face as the nitrile group to minimize steric interactions, resulting in the formation of the trans-alcohol.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic routes to cis- and trans-3-Hydroxycyclobutanecarbonitrile.
Experimental Protocols
The following protocols are adapted from established procedures for the diastereoselective reduction of 3-substituted cyclobutanones and are provided as a guideline for the synthesis of this compound isomers.[1]
Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile
Caption: Experimental workflow for the synthesis of cis-3-Hydroxycyclobutanecarbonitrile.
Materials:
-
3-Oxocyclobutanecarbonitrile (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-oxocyclobutanecarbonitrile in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone to consume excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-3-hydroxycyclobutanecarbonitrile.
Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile
Caption: Experimental workflow for the synthesis of trans-3-Hydroxycyclobutanecarbonitrile.
Materials:
-
3-Oxocyclobutanecarbonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF) (1.2 eq)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-oxocyclobutanecarbonitrile in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® solution dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor by TLC. The reaction is typically complete within 3 hours.
-
Quench the reaction by the slow, sequential addition of 1 M aqueous NaOH, followed by the careful dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford trans-3-hydroxycyclobutanecarbonitrile.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of cis- and trans-3-hydroxycyclobutanecarbonitrile based on the reduction of analogous 3-substituted cyclobutanones.[1] Actual yields and diastereomeric ratios may vary depending on the specific reaction conditions and scale.
| Product Isomer | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| cis-3-Hydroxycyclobutanecarbonitrile | NaBH₄ | Methanol | 0 | 85 - 95 | > 9:1 |
| trans-3-Hydroxycyclobutanecarbonitrile | L-Selectride® | THF | -78 | 80 - 90 | > 1:9 |
Conclusion
The diastereoselective reduction of 3-oxocyclobutanecarbonitrile provides an efficient and reliable method for the synthesis of both cis- and trans-3-hydroxycyclobutanecarbonitrile. The choice of reducing agent is the key determinant of the stereochemical outcome. These detailed protocols and the accompanying data serve as a valuable resource for researchers and scientists engaged in the synthesis of cyclobutane-containing molecules for drug discovery and development. Careful execution of these procedures will enable the consistent and selective production of the desired stereoisomer of this compound.
References
Asymmetric Synthesis of 3-Hydroxycyclobutanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-hydroxycyclobutanecarbonitrile, a valuable chiral building block in medicinal chemistry and drug development. The primary strategy focuses on the enantioselective reduction of the prochiral ketone, 3-oxocyclobutanecarbonitrile. Two main protocols are presented: the highly efficient Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, and an alternative enzymatic approach utilizing a ketoreductase. Detailed procedures for the synthesis of the starting material, 3-oxocyclobutanecarbonitrile, are also included. All quantitative data is summarized in tables for easy comparison, and key experimental workflows are visualized using diagrams.
Introduction
Chiral cyclobutane derivatives are important structural motifs in a variety of biologically active molecules. The this compound scaffold, in particular, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of complex pharmaceutical compounds. Achieving high enantiopurity is crucial, as different enantiomers can exhibit vastly different pharmacological activities. This document outlines reliable methods for the asymmetric synthesis of this key intermediate.
Synthesis of the Precursor: 3-Oxocyclobutanecarbonitrile
The synthesis of the key precursor, 3-oxocyclobutanecarbonitrile, can be achieved from 3-oxocyclobutanecarboxylic acid.
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from patent literature and involves a cyclization reaction followed by hydrolysis.[1][2][3]
Experimental Protocol:
-
Step 1: Cyclization: In a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide. Cool the mixture in an ice bath to -5°C.
-
Slowly add a solution of diisopropyl malonate in DMF to the cooled mixture over 3 hours.
-
After the addition is complete, warm the reaction to 20°C and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane and stir for an additional hour.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 4 days.
-
After the reaction, cool the mixture and remove most of the DMF by distillation under reduced pressure.
-
Add water to the residue and extract the product with n-heptane.
-
Dry the combined organic phases and concentrate under reduced pressure to obtain the crude cyclobutane intermediate.
-
Step 2: Hydrolysis and Decarboxylation: To the crude intermediate, add water and concentrated hydrochloric acid.
-
Heat the mixture to 75-80°C and maintain for approximately 30 hours, then increase the temperature to 102-106°C for about 120 hours.
-
After cooling, extract the aqueous solution with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-oxocyclobutanecarboxylic acid.
-
Purify the crude product by recrystallization from dichloromethane and n-heptane.
Protocol 2: Conversion to 3-Oxocyclobutanecarbonitrile
This is a standard procedure for converting a carboxylic acid to a nitrile via an amide intermediate.
Experimental Protocol:
-
Step 1: Amide Formation: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane.
-
Add oxalyl chloride or thionyl chloride dropwise at 0°C to form the acid chloride.
-
After the reaction is complete, remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0°C.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
Step 2: Dehydration to Nitrile: To the crude amide, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, 3-oxocyclobutanecarbonitrile, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography or distillation.
Asymmetric Reduction of 3-Oxocyclobutanecarbonitrile
The key step in the asymmetric synthesis is the enantioselective reduction of the ketone functionality.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[4][5][6][7][8]
Experimental Protocol:
-
To a stirred solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 0.6 equivalents) dropwise at room temperature.
-
Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
Cool the reaction mixture to a low temperature (typically -30°C to 0°C).
-
Slowly add a solution of 3-oxocyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC, typically 1-2 hours).
-
Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Data Summary (Estimated for CBS Reduction of 3-Oxocyclobutanecarbonitrile):
| Catalyst | Product Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |
| (S)-2-Methyl-CBS-oxazaborolidine | (R)-3-hydroxycyclobutanecarbonitrile | >90 | >95 |
| (R)-2-Methyl-CBS-oxazaborolidine | (S)-3-hydroxycyclobutanecarbonitrile | >90 | >95 |
Note: The expected yields and e.e. are based on typical results for the CBS reduction of cyclic ketones and may require optimization for this specific substrate.
Method 2: Enzymatic Reduction
Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer a green and highly selective alternative to chemical methods.[9] This protocol is based on the use of a recombinant carbonyl reductase.
Experimental Protocol:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
To the buffer, add 3-oxocyclobutanecarbonitrile to the desired concentration (e.g., 10-50 mM).
-
Add the cofactor, NADPH or NADH (typically 1-2 mol% relative to the substrate).
-
For cofactor regeneration, add a suitable system, such as glucose and glucose dehydrogenase (GDH).
-
Initiate the reaction by adding the recombinant carbonyl reductase (e.g., from Candida magnoliae).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC or GC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude this compound by column chromatography.
Data Summary (Estimated for Enzymatic Reduction of 3-Oxocyclobutanecarbonitrile):
| Enzyme Source | Product Enantiomer | Expected Conversion (%) | Expected Enantiomeric Excess (e.e.) (%) |
| Recombinant Carbonyl Reductase (e.g., from Candida magnoliae) | (R)- or (S)- depending on the specific enzyme | >95 | >99 |
Note: The choice of enzyme will determine the stereochemical outcome. Screening of a library of ketoreductases may be necessary to find an enzyme with optimal activity and selectivity for this substrate.
Visualizations
Caption: Overall workflow for the asymmetric synthesis of this compound.
Caption: Simplified signaling pathway of the CBS reduction.
References
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids [organic-chemistry.org]
Scale-Up Synthesis of 3-Hydroxycyclobutanecarbonitrile: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the scale-up synthesis of 3-Hydroxycyclobutanecarbonitrile, a key intermediate for research and development in the pharmaceutical and biotechnology sectors. The following protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving efficient and scalable production of this valuable compound.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its rigid four-membered ring and functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The demand for larger quantities of this intermediate necessitates robust and scalable synthetic methods. This application note details two primary synthetic routes, starting from either 3-oxocyclobutanecarbonitrile or 3-methylenecyclobutanecarbonitrile, and provides protocols for its purification.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are outlined below. The choice of route may depend on the availability of starting materials, desired stereochemistry, and scale of production.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Reduction of 3-Oxocyclobutanecarbonitrile
This protocol describes the reduction of the ketone functionality of 3-oxocyclobutanecarbonitrile to the corresponding alcohol using sodium borohydride. This method is generally high-yielding and operationally simple for scaling up.
Materials:
-
3-Oxocyclobutanecarbonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarbonitrile in methanol (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Route 2: Hydroboration-Oxidation of 3-Methylenecyclobutanecarbonitrile
This two-step procedure involves the anti-Markovnikov addition of a borane reagent across the double bond of 3-methylenecyclobutanecarbonitrile, followed by oxidation to the primary alcohol.
Materials:
-
3-Methylenecyclobutanecarbonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydroboration:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methylenecyclobutanecarbonitrile in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (approximately 1.1 equivalents of BH₃) via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol: Vacuum Distillation
For larger scale purification, vacuum distillation is an effective method to obtain high-purity this compound.
Equipment:
-
Short path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the short path distillation apparatus and ensure all joints are properly sealed. Place the crude this compound in the distillation flask.
-
Distillation: Gradually apply vacuum and begin heating the distillation flask with stirring.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported to be 70-71 °C at 0.33 Torr.
-
Characterization: Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and identity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are dependent on the specific reaction conditions and scale.
| Parameter | Route 1: Reduction | Route 2: Hydroboration-Oxidation |
| Starting Material | 3-Oxocyclobutanecarbonitrile | 3-Methylenecyclobutanecarbonitrile |
| Key Reagents | Sodium borohydride | Borane-THF, NaOH, H₂O₂ |
| Solvent | Methanol | Tetrahydrofuran |
| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 1-3 hours | 3-6 hours |
| Purity (crude) | >85% | >80% |
| Purity (after distillation) | >98% | >98% |
| Expected Yield | 80-95% | 75-90% |
Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General workflow for synthesis and purification.
Conclusion
The protocols outlined in this application note provide a solid foundation for the successful scale-up synthesis of this compound. Both the reduction and hydroboration-oxidation routes offer viable pathways to this important research chemical. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high-purity material suitable for further applications in drug discovery and development.
The Versatility of 3-Hydroxycyclobutanecarbonitrile: A Key Building Block in the Synthesis of Novel Therapeutics
Application Note
Introduction
3-Hydroxycyclobutanecarbonitrile has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, four-membered carbocyclic scaffold, coupled with the presence of two key functional groups—a hydroxyl and a nitrile—provides a unique platform for the synthesis of a diverse array of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. This document provides an overview of the applications of this compound and detailed protocols for its utilization in the synthesis of therapeutic agents.
The carbocyclic ring in this compound mimics the furanose sugar moiety of natural nucleosides. However, the replacement of the ring oxygen with a methylene group confers greater metabolic stability to the resulting analogues.[1] These modified nucleosides are less susceptible to enzymatic cleavage by phosphorylases and hydrolases, leading to an extended half-life and improved pharmacokinetic profile.[1] The hydroxyl group serves as a handle for the introduction of various nucleobases via reactions such as the Mitsunobu reaction, while the nitrile group can be readily transformed into an amine or a hydroxymethyl group, which are crucial for mimicking the 5'-hydroxymethyl group of natural nucleosides and for the subsequent phosphorylation required for antiviral activity.
Application in Antiviral Drug Discovery
The primary application of this compound lies in the synthesis of carbocyclic nucleoside analogues that are potent inhibitors of viral replication.[1] These synthetic nucleosides can act as chain terminators during viral DNA or RNA synthesis. Once phosphorylated to the triphosphate form within the cell, they are incorporated into the growing nucleic acid chain by viral polymerases. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, they halt further elongation of the viral genome, effectively terminating replication.[2][3]
Carbocyclic nucleosides derived from cyclobutane scaffolds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV), and coronaviruses.[1] The unique conformational constraints of the four-membered ring can lead to enhanced binding to viral enzymes compared to their natural counterparts.
Key Synthetic Transformations
The journey from this compound to a biologically active carbocyclic nucleoside analogue involves a series of key synthetic transformations. These typically include:
-
Reduction of the Nitrile: The nitrile group is often reduced to a primary amine, which can then be used to construct the nucleobase, or more commonly, reduced to a hydroxymethyl group.
-
Protection of the Hydroxyl Group: To avoid unwanted side reactions, the hydroxyl group is often protected with a suitable protecting group (e.g., silyl ethers, esters) before proceeding with other transformations.
-
Introduction of the Nucleobase: The nucleobase is typically introduced via a nucleophilic substitution or a Mitsunobu reaction at the hydroxyl-bearing carbon.
-
Deprotection and Final Modification: The final steps involve the removal of protecting groups to unveil the active nucleoside analogue.
Below are detailed protocols for these key transformations, providing researchers with a practical guide for the utilization of this compound in their synthetic endeavors.
Experimental Protocols
Protocol 1: Reduction of this compound to (3-Hydroxycyclobutyl)methanamine
This protocol describes the reduction of the nitrile functionality to a primary amine, a key intermediate for further elaboration.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether (20 mL) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous diethyl ether (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (3-hydroxycyclobutyl)methanamine.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | Diethyl Ether | 4 | Reflux | 85-95 |
| Lithium aluminum hydride | 1.5 |
Protocol 2: Synthesis of a Carbocyclic Adenosine Analogue via Mitsunobu Reaction
This protocol outlines the coupling of a protected 3-hydroxycyclobutanol derivative with a nucleobase, exemplified by 6-chloropurine, followed by amination to yield the adenosine analogue.
Step 2a: Protection of the Hydroxyl Group and Reduction of the Nitrile
Prior to the Mitsunobu reaction, the hydroxyl group of this compound is protected (e.g., as a TBDPS ether), and the nitrile is reduced to a hydroxymethyl group.
Step 2b: Mitsunobu Reaction
Materials:
-
Protected (3-(hydroxymethyl)cyclobutyl)methanol
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected cyclobutane diol (1.0 eq.), 6-chloropurine (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected 6-chloropurine carbocyclic nucleoside analogue.
Step 2c: Amination
Materials:
-
Protected 6-chloropurine carbocyclic nucleoside analogue
-
Ammonia in methanol (7 N solution)
-
Sealed tube or pressure vessel
Procedure:
-
Dissolve the protected 6-chloropurine carbocyclic nucleoside analogue in a 7 N solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at 80-100 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the protected carbocyclic adenosine analogue.
Step 2d: Deprotection
The final step involves the removal of the protecting groups (e.g., using TBAF for silyl ethers) to yield the final carbocyclic adenosine analogue.
Quantitative Data Summary for Mitsunobu and Amination Steps:
| Reaction Step | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Mitsunobu Coupling | PPh₃, DIAD | THF | 12-16 | 0 to RT | 60-80 |
| Amination | NH₃ in MeOH | Methanol | 24 | 80-100 | 70-90 |
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Mechanism of action for carbocyclic nucleoside analogues.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. 3-hydroxycyclopentanecarbonitrile CAS#: 194534-83-3 [m.chemicalbook.com]
- 3. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
Application Notes and Protocols for the Quantification of 3-Hydroxycyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxycyclobutanecarbonitrile in various sample matrices. The protocols described herein are based on established principles of analytical chemistry and are intended to serve as a comprehensive guide for developing and validating robust analytical methods.
Introduction
This compound is a key intermediate in the synthesis of several pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for process optimization, quality control, and pharmacokinetic studies. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for method development and optimization.
| Property | Value | Source |
| Molecular Formula | C5H7NO | PubChem |
| Molecular Weight | 97.12 g/mol | PubChem |
| XLogP3-AA | -0.4 | PubChem |
| Boiling Point | 237.9 °C (Predicted) | ChemSpider |
| pKa | 13.3 (Predicted) | ChemSpider |
| Solubility | Soluble in water and polar organic solvents | N/A |
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required. As the nitrile group is a weak chromophore, detection is performed at a low UV wavelength.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a stock solution of this compound in the mobile phase.
Quantitative Data Summary (HPLC-UV):
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow (HPLC-UV):
Caption: HPLC-UV workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and in-process control samples.
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for improved retention of the polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M+H]⁺ (m/z 98.1) → Product ion (e.g., m/z 81.1, 54.1).
-
Internal Standard: To be determined based on the specific standard used.
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
Quantitative Data Summary (LC-MS/MS):
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflow (LC-MS/MS):
Caption: LC-MS/MS workflow for this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound to improve volatility and chromatographic peak shape.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation and Derivatization:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions: To be determined from the mass spectrum of the derivatized analyte (e.g., molecular ion and characteristic fragment ions).
-
Quantitative Data Summary (GC-MS):
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Experimental Workflow (GC-MS):
Caption: GC-MS workflow for this compound.
Conclusion
The analytical methods described provide a range of options for the robust and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is essential to perform a full method validation to ensure the suitability of the chosen protocol for its intended purpose.
Application of 3-Hydroxycyclobutanecarbonitrile in Medicinal Chemistry: A Versatile Building Block for Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclobutanecarbonitrile is a valuable and versatile building block in medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly incorporated into modern drug candidates. Its strained four-membered ring system provides conformational rigidity and novel exit vectors for molecular exploration, often leading to improved physicochemical properties and biological activity. This application note details the utility of this compound and its derivatives, with a specific focus on its application in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the development of Abrocitinib. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways and synthetic workflows are provided to guide researchers in leveraging this important chemical motif.
Introduction
The quest for novel chemical entities with improved therapeutic profiles has driven medicinal chemists to explore beyond traditional flat, aromatic structures. Three-dimensional (3D) molecular architectures are increasingly sought after for their ability to provide enhanced target selectivity, improved solubility, and better metabolic stability. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as an attractive design element in this context. This compound, featuring both a hydroxyl and a nitrile functional group, offers multiple points for chemical modification, making it a highly versatile starting material for the synthesis of complex molecular scaffolds.
This note highlights the application of the 3-hydroxycyclobutane core in the development of targeted therapies, with a particular emphasis on the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.
Case Study: Synthesis of Abrocitinib, a JAK1 Inhibitor
Abrocitinib (PF-04965842) is an orally available, selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[1] The core of Abrocitinib features a cyclobutane ring, underscoring the successful application of this scaffold in a marketed drug. The synthesis of Abrocitinib utilizes a key intermediate, 3-oxocyclobutanecarboxylic acid, which can be conceptually derived from this compound through straightforward chemical transformations.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Selective inhibition of JAK1 is a key therapeutic strategy for inflammatory conditions like atopic dermatitis.
Quantitative Data: In Vitro Inhibitory Activity of Abrocitinib
The selectivity of Abrocitinib for JAK1 is evident from its half-maximal inhibitory concentrations (IC50) against the different JAK isoforms.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | 29[2] | 803[2] | >10,000[2] | 1250[2] |
Table 1: In vitro inhibitory potency of Abrocitinib against JAK family kinases.
Experimental Protocols
Proposed Synthesis of Key Intermediate 3-Oxocyclobutanecarboxylic Acid from this compound
A plausible synthetic route from this compound to the key Abrocitinib precursor, 3-oxocyclobutanecarboxylic acid, involves a two-step process: oxidation of the secondary alcohol to a ketone, followed by hydrolysis of the nitrile to a carboxylic acid.
Step 1: Oxidation of this compound to 3-Oxocyclobutanecarbonitrile
-
Materials: this compound, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Celite or silica gel, Sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxocyclobutanecarbonitrile.
-
Purify the crude product by flash column chromatography if necessary.
-
Step 2: Hydrolysis of 3-Oxocyclobutanecarbonitrile to 3-Oxocyclobutanecarboxylic Acid
-
Materials: 3-Oxocyclobutanecarbonitrile, Hydrochloric acid (e.g., 6 M) or Sodium hydroxide solution, Diethyl ether or Ethyl acetate.
-
Procedure (Acid Hydrolysis):
-
To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in a suitable solvent, add aqueous hydrochloric acid (excess).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-oxocyclobutanecarboxylic acid.[3]
-
Synthesis of Abrocitinib from a Cyclobutane Precursor
The following protocol is a representative synthesis of Abrocitinib starting from a commercially available ketoester, which highlights the key transformations involving the cyclobutane core.[1]
Step 1: Reductive Amination
-
Materials: Ethyl 3-oxocyclobutane-1-carboxylate, Methylamine, Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloroethane (DCE), Acetic acid.
-
Procedure:
-
To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in DCE, add methylamine (as a solution or gas).
-
Add acetic acid to catalyze imine formation.
-
After stirring, add sodium triacetoxyborohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers and concentrate to give the crude ethyl cis-3-(methylamino)cyclobutane-1-carboxylate.
-
Step 2: Nucleophilic Aromatic Substitution
-
Materials: Ethyl cis-3-(methylamino)cyclobutane-1-carboxylate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the product from Step 1 and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMSO.
-
Add DIPEA and heat the reaction mixture.
-
Monitor the reaction until completion.
-
Cool the mixture, add water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the coupled product.
-
Step 3 & 4: Hydroxamic Acid Formation and Lossen Rearrangement
-
Materials: Product from Step 2, Hydroxylamine, N,N'-Carbonyldiimidazole (CDI).
-
Procedure:
-
Convert the ester to a hydroxamic acid using hydroxylamine.
-
Activate the hydroxamic acid with CDI to induce a Lossen rearrangement, followed by hydrolysis to yield the corresponding cis-cyclobutanediamine derivative.[1]
-
Step 5: Sulfonylation
-
Materials: Product from Step 4, Propanesulfonyl chloride, Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve the diamine derivative in DCM and cool to 0 °C.
-
Add TEA followed by the dropwise addition of propanesulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine.
-
Dry, concentrate, and purify the crude product by chromatography to obtain Abrocitinib.
-
Conclusion
This compound and its derivatives are highly valuable building blocks in medicinal chemistry. The successful development of Abrocitinib, a potent and selective JAK1 inhibitor, demonstrates the utility of the cyclobutane scaffold in designing drugs that target complex intracellular signaling pathways. The synthetic accessibility and the unique 3D nature of this motif provide a rich platform for the discovery of novel therapeutics with improved pharmacological properties. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this compound in their drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxycyclobutanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxycyclobutanecarbonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reducing 3-Oxocyclobutanecarbonitrile.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield is a common issue that can stem from several factors:
-
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or age. It is crucial to use a fresh, unopened batch of the reducing agent or to test the activity of the existing batch.
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. It is advisable to use a slight excess of the reducing agent to ensure the complete conversion of the ketone.
-
Reaction Temperature: The reduction of ketones is often exothermic. If the temperature is too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may be too slow or not proceed at all. Maintaining the recommended temperature range is critical for optimal results.
-
Poor Quality Starting Material: The 3-Oxocyclobutanecarbonitrile used may contain impurities that interfere with the reaction.[1] It is recommended to check the purity of the starting material by techniques such as NMR or GC-MS before proceeding with the synthesis.
-
Issue 2: Presence of Starting Material in the Final Product
-
Question: After purification, I still observe a significant amount of unreacted 3-Oxocyclobutanecarbonitrile in my product. How can I improve the conversion rate?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, consider the following:
-
Increase Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Extending the reaction time can help increase the conversion of the starting material.
-
Optimize Molar Ratio of Reducing Agent: As mentioned previously, an insufficient amount of the reducing agent will lead to incomplete reduction. A modest increase in the molar equivalent of the reducing agent can be beneficial.
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material. The reaction should only be quenched once the starting material is no longer detectable.
-
Issue 3: Formation of Impurities
-
Question: My final product is contaminated with unknown impurities. What are the likely side reactions and how can I minimize them?
-
Answer: Impurity formation can be attributed to several factors:
-
Over-reduction: While less common for nitrile groups under mild reducing conditions, stronger reducing agents or harsh reaction conditions could potentially affect the nitrile group. Using a mild reducing agent like sodium borohydride is recommended.
-
Solvent Participation: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions, but ensure they are of high purity.
-
Work-up Procedure: The reaction work-up is a critical step where impurities can be introduced. Ensure that the quenching step is performed carefully and at a low temperature to avoid unwanted side reactions. The pH of the aqueous solution during extraction should also be controlled to ensure the desired product is in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most straightforward and widely used method is the reduction of the corresponding ketone, 3-Oxocyclobutanecarbonitrile.[2] This method is generally high-yielding and uses readily available and relatively mild reducing agents.
Q2: What are the recommended reducing agents for the conversion of 3-Oxocyclobutanecarbonitrile to this compound?
A2: Sodium borohydride (NaBH₄) is the most commonly recommended reducing agent for this type of transformation due to its selectivity for ketones in the presence of nitriles. Other reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and may reduce the nitrile group as well.
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution needs to be determined using thin-layer chromatography (TLC), but a mixture of ethyl acetate and hexanes is a common starting point.
Q4: Are there any alternative synthetic routes to this compound?
A4: While the reduction of 3-Oxocyclobutanecarbonitrile is the most direct route, another potential, though less common, approach could be the ring-opening of a suitable cyclobutane epoxide with a cyanide nucleophile. The regioselectivity of the epoxide opening would be a critical factor to control in such a synthesis.[3][4][5][6]
Q5: What are the safety precautions I should take during this synthesis?
A5: Both the starting material, 3-Oxocyclobutanecarbonitrile, and the product, this compound, are potentially toxic.[1][7] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reducing agents used can be flammable and react violently with water, so they must be handled with care.
Data Presentation
To optimize the yield of your synthesis, it is recommended to systematically vary reaction parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Experiment ID | Molar Ratio (Reducing Agent:Ketone) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
Experimental Protocols
Protocol: Reduction of 3-Oxocyclobutanecarbonitrile to this compound
-
Reaction Setup: To a solution of 3-Oxocyclobutanecarbonitrile (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add acetone to quench the excess sodium borohydride.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxycyclobutanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxycyclobutanecarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes to this compound are:
-
Reduction of 3-oxocyclobutanecarbonitrile: This involves the reduction of the ketone functionality to a hydroxyl group.
-
Ring-opening of a cyclobutane-derived epoxide: This route involves the nucleophilic attack of a cyanide source on a cyclobutane epoxide.
Q2: Does this compound exist as stereoisomers?
A2: Yes, this compound exists as a pair of diastereomers: cis-3-Hydroxycyclobutanecarbonitrile and trans-3-Hydroxycyclobutanecarbonitrile. The relative stereochemistry of the hydroxyl and nitrile groups is a critical aspect of the synthesis.
Q3: How can the cis and trans isomers be separated?
A3: Separation of cis and trans isomers of similar cyclobutane derivatives can be challenging. For analogous compounds like cyclohexane diamines, a common method involves the differential crystallization of their dihydrochloride salts. A similar strategy of forming derivatives could potentially be employed for the separation of this compound isomers.[1]
Troubleshooting Guide: Side Reactions
This guide addresses common side reactions encountered during the synthesis of this compound via the two main synthetic routes.
Route 1: Reduction of 3-Oxocyclobutanecarbonitrile
The reduction of 3-oxocyclobutanecarbonitrile is a common and effective method. However, several side reactions can occur, impacting yield and purity.
Problem 1: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)
-
Question: My reduction of 3-oxocyclobutanecarbonitrile yields a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
-
Answer: The stereochemical outcome of the reduction of 3-substituted cyclobutanones is influenced by several factors. Generally, the hydride attack occurs from the face opposite to the substituent, leading to the cis product as the major isomer. To enhance the formation of the cis isomer, consider the following:
-
Lowering the reaction temperature: Performing the reduction at lower temperatures can increase the stereoselectivity.
-
Choice of solvent: Decreasing the polarity of the solvent may also favor the formation of the cis isomer.
-
Bulky reducing agents: While counterintuitive, studies on similar systems have shown that even bulky hydride reagents can still favor the formation of the cis alcohol.
-
| Parameter | Effect on cis Isomer Formation | Recommendation |
| Temperature | Lower temperature generally increases selectivity. | Perform the reaction at 0 °C or below. |
| Solvent Polarity | Lower polarity can improve selectivity. | Consider solvents like THF or diethyl ether over more polar options. |
Experimental Protocol: Diastereoselective Reduction
A general procedure for the diastereoselective reduction of a 3-substituted cyclobutanone involves dissolving the ketone in a suitable solvent (e.g., THF), cooling the solution to a low temperature (e.g., -78 °C), and then adding the reducing agent (e.g., sodium borohydride) portion-wise. The reaction is stirred at this temperature for a specified time before being quenched and worked up.
Problem 2: Over-reduction of the Nitrile Group
-
Question: I am observing the formation of byproducts where the nitrile group has been reduced to an amine or an aldehyde. How can I prevent this?
-
Answer: Over-reduction of the nitrile group is a potential side reaction, especially with stronger reducing agents like lithium aluminum hydride (LiAlH₄). To avoid this:
-
Use a milder reducing agent: Sodium borohydride (NaBH₄) is generally selective for the reduction of ketones and aldehydes in the presence of nitriles. Sodium cyanoborohydride (NaBH₃CN) is an even milder reagent and is highly selective for carbonyls over nitriles.[2]
-
Control reaction conditions: Use stoichiometric amounts of the reducing agent and monitor the reaction progress carefully to avoid prolonged reaction times that could lead to over-reduction.
-
| Reducing Agent | Selectivity for Ketone over Nitrile |
| Lithium Aluminum Hydride (LiAlH₄) | Low (can reduce both) |
| Sodium Borohydride (NaBH₄) | High |
| Sodium Cyanoborohydride (NaBH₃CN) | Very High |
Problem 3: Formation of Dimerization or Polymerization Products
-
Question: My reaction mixture is showing signs of polymerization or the formation of high molecular weight byproducts. What could be the cause?
-
Answer: Base-catalyzed self-condensation or polymerization can occur, especially if the reaction conditions are too harsh or if a strong base is used in the workup. To mitigate this:
-
Maintain a neutral or slightly acidic pH during workup: Careful quenching of the reaction with a mild acid can prevent base-catalyzed side reactions.
-
Use a non-basic reducing agent or workup procedure.
-
Route 2: Ring-Opening of a Cyclobutane Epoxide with Cyanide
The ring-opening of a cyclobutane epoxide with a cyanide nucleophile is another viable route. The primary challenges with this method are controlling regioselectivity and preventing the formation of undesired isomers.
Problem 1: Lack of Regioselectivity (Formation of 1-hydroxy-2-cyanocyclobutane)
-
Question: My reaction is producing a mixture of this compound and its regioisomer, 1-hydroxy-2-cyanocyclobutane. How can I control the regioselectivity?
-
Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions and the substitution pattern of the epoxide.
-
Under basic or neutral conditions (e.g., using NaCN or KCN): The cyanide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism. For an unsubstituted cyclobutane epoxide, this can lead to a mixture of products.
-
Under acidic conditions or with a Lewis acid catalyst: The reaction can proceed through a more Sₙ1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. The use of certain Lewis acids can influence the regioselectivity. For instance, titanium(IV) isopropoxide has been used to direct the nucleophilic attack to the least hindered carbon.[3]
-
| Condition | Favored Attack | Expected Major Product |
| Basic/Neutral (e.g., NaCN) | Less sterically hindered carbon | Mixture of regioisomers |
| Acidic/Lewis Acidic | More substituted carbon (or influenced by catalyst) | Can be tuned to favor one regioisomer |
Problem 2: Formation of Diol Byproducts
-
Question: I am observing the formation of cyclobutane-1,3-diol in my reaction mixture. How can this be avoided?
-
Answer: The formation of diols is likely due to the presence of water in the reaction mixture, which can act as a nucleophile to open the epoxide ring. To prevent this:
-
Use anhydrous reaction conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Use a non-aqueous cyanide source: Trimethylsilyl cyanide (TMSCN) can be used as a cyanide source under anhydrous conditions, often in the presence of a Lewis acid catalyst.
-
Experimental Protocols
Key Experiment: Diastereoselective Reduction of 3-Oxocyclobutanecarbonitrile
-
Objective: To synthesize cis-3-Hydroxycyclobutanecarbonitrile with high diastereoselectivity.
-
Materials: 3-Oxocyclobutanecarbonitrile, Sodium Borohydride (NaBH₄), Anhydrous Methanol, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR or GC to determine the cis:trans ratio.
-
Purify the product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: 3-Hydroxycyclobutanecarbonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxycyclobutanecarbonitrile.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question: My purified this compound shows low purity. What are the potential sources of contamination and how can I remove them?
Answer: Low purity in the final product can stem from several sources, primarily residual starting materials, byproducts from the synthesis, or degradation of the target molecule.
-
Unreacted Starting Material: If synthesizing from 3-oxocyclobutanecarbonitrile via reduction, residual ketone can be an impurity.
-
Reaction Byproducts: If using sodium borohydride (NaBH₄) for reduction, boron salts can be present.
-
Degradation: this compound, being a cyanohydrin, is susceptible to decomposition, especially under basic conditions, which can revert it back to the corresponding aldehyde or ketone.[1][2][3]
Troubleshooting Steps:
-
Work-up Modification: Ensure the reaction work-up effectively removes major impurities. An acidic wash (e.g., dilute HCl) can help neutralize any basic catalysts and remove some polar impurities. A subsequent wash with brine can aid in removing water-soluble byproducts.
-
Column Chromatography Optimization: If purity issues persist, column chromatography is the recommended purification method. Due to the polar nature of this compound, normal-phase chromatography on silica gel is typically effective.
-
Solvent System Selection: Start with a solvent system of moderate polarity and adjust as needed based on TLC analysis. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For highly polar impurities, a gradient elution with an increasing concentration of a more polar solvent like methanol in dichloromethane may be necessary.
-
-
Recrystallization: If the purified compound is a solid, recrystallization can be a highly effective final purification step. The choice of solvent is critical. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Question: I am having difficulty with the column chromatography of this compound. The compound is either not moving from the baseline or is eluting with the solvent front. What should I do?
Answer: This is a common issue when purifying polar molecules. The problem lies in the polarity of the eluent being either too low or too high.
Troubleshooting Steps:
-
TLC Analysis First: Before performing column chromatography, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
Adjusting Eluent Polarity:
-
Compound at Baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent in your mixture. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, 40%, or 50%. If ethyl acetate/hexanes is not effective, switch to a more polar system like methanol/dichloromethane.
-
Compound at Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Consider Reversed-Phase Chromatography: If optimizing the normal-phase conditions is proving difficult, reversed-phase chromatography is a viable alternative for polar compounds. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).
Question: My this compound seems to be degrading during purification or storage. How can I prevent this?
Answer: Cyanohydrins like this compound are known to be unstable, particularly in the presence of bases, which can catalyze their decomposition back to the corresponding carbonyl compound and cyanide.[1][2]
Troubleshooting Steps:
-
Maintain Acidic or Neutral pH: Throughout the purification process, ensure that the pH is neutral or slightly acidic. Avoid exposing the compound to basic conditions. During work-up, a mild acidic wash can help. For storage, dissolving the compound in a slightly acidic solvent or adding a trace amount of a non-volatile acid like citric acid can improve stability.[2]
-
Low-Temperature Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition over time.
-
Inert Atmosphere: If the compound is sensitive to oxidation, storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for column chromatography of this compound?
A1: The optimal solvent system will depend on the specific impurities present. However, good starting points for normal-phase silica gel chromatography are:
-
Ethyl acetate / Hexanes (e.g., starting with 30:70 and gradually increasing the ethyl acetate concentration).
-
Methanol / Dichloromethane (e.g., starting with 1-5% methanol and increasing the concentration as needed).
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound is not colored, a visualization technique is required.
-
UV Light: If the compound or impurities are UV active, they can be visualized under a UV lamp (typically at 254 nm).[4][5][6][7]
-
Staining: If the compound is not UV active, staining is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds with hydroxyl groups. Other stains like p-anisaldehyde or vanillin can also be effective.[5][7]
Q3: Is it possible to purify this compound by recrystallization?
A3: Yes, if the compound is a solid, recrystallization can be an excellent purification method. The key is to find a suitable solvent or solvent pair. You will need to perform small-scale solubility tests with various solvents to identify one in which the compound is highly soluble when hot and poorly soluble when cold. Common recrystallization solvents for polar molecules include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[8][9][10]
Q4: What are the expected cis/trans isomers of this compound and can they be separated?
A4: this compound exists as cis and trans isomers. The separability of these isomers depends on the difference in their physical properties, such as polarity. It is often possible to separate cis and trans isomers by careful column chromatography due to their different spatial arrangements, which can lead to different interactions with the stationary phase.
Experimental Protocols
Column Chromatography Protocol for this compound
-
Slurry Preparation: In a beaker, add silica gel to the chosen starting eluent (e.g., 20% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Potential Cause | Recommended Action |
| Compound stuck at baseline | Eluent polarity too low | Increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). |
| Compound runs at solvent front | Eluent polarity too high | Decrease the percentage of the polar solvent. |
| Poor separation of spots | Inappropriate solvent system | Test different solvent systems using TLC to find one that provides better separation. |
| Streaking of spots on TLC | Sample overload or acidic/basic nature of compound | Spot a more dilute sample on the TLC plate. Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape. |
Visualization of Logical Workflow
Below is a diagram illustrating the general troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. CA2271607C - Process for stabilizing cyanohydrins - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. silicycle.com [silicycle.com]
- 6. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
Optimization of reaction conditions for 3-Hydroxycyclobutanecarbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-hydroxycyclobutanecarbonitrile, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and accessible method is the reduction of 3-oxocyclobutanecarbonitrile using a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄). This method is favored for its operational simplicity and the relatively mild reaction conditions required.[1][2][3]
Q2: What kind of stereoselectivity can I expect from the reduction of 3-oxocyclobutanecarbonitrile?
A2: The hydride reduction of 3-substituted cyclobutanones, such as 3-oxocyclobutanecarbonitrile, is highly diastereoselective, predominantly yielding the cis-isomer of this compound. This selectivity can be further improved by conducting the reaction at lower temperatures and using less polar solvents.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][4][5] A co-spot of the starting material (3-oxocyclobutanecarbonitrile) and the reaction mixture should be used. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[4][5]
Q4: What are the critical safety precautions when working with the reagents for this synthesis?
A4: Sodium borohydride is flammable and can react with water or protic solvents to produce flammable hydrogen gas.[6] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The starting material, 3-oxocyclobutanecarbonitrile, and the product, this compound, are nitrile-containing compounds and should be handled with care as they can be toxic if ingested, inhaled, or absorbed through the skin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive or degraded sodium borohydride (NaBH₄). | NaBH₄ is hygroscopic and can degrade upon exposure to moisture. Use freshly opened NaBH₄ or a sample that has been properly stored in a desiccator. |
| Insufficient amount of reducing agent. | While the stoichiometric ratio of ketone to NaBH₄ is 4:1, it is common practice to use a molar excess of NaBH₄ (e.g., 1.5 to 2 equivalents) to ensure complete reaction.[1] | |
| Reaction temperature is too low. | While lower temperatures favor higher stereoselectivity, extremely low temperatures can significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of NaBH₄ at 0°C. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Reaction temperature was too high. | High temperatures can lead to side reactions. Maintain a low temperature (0°C) during the addition of NaBH₄ and allow the reaction to proceed at or below room temperature. |
| Contamination in the starting material or solvent. | Ensure the purity of 3-oxocyclobutanecarbonitrile and use anhydrous solvents to prevent unwanted side reactions. | |
| Difficult Product Isolation/Low Isolated Yield | Incomplete quenching of excess NaBH₄. | Ensure that the quenching step with a weak acid (e.g., dilute HCl or acetic acid) is complete to neutralize any remaining borohydride and borate esters. This is often indicated by the cessation of gas evolution. |
| Product is lost during extraction. | This compound may have some water solubility. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane. | |
| Product decomposition during purification. | Avoid excessive heat during solvent removal (rotary evaporation). If using column chromatography, select an appropriate solvent system and do not leave the product on the silica gel for an extended period. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurification by column chromatography or recrystallization from a suitable solvent system may be necessary. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Oxocyclobutanecarbonitrile
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
3-Oxocyclobutanecarbonitrile
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous methanol (or ethanol) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly and carefully add 1M HCl dropwise to the reaction mixture at 0°C to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution will occur.
-
Solvent Removal: Remove the bulk of the methanol (or ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the chosen organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Condition |
| Starting Material | 3-Oxocyclobutanecarbonitrile |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Ketone:NaBH₄) | 1 : 1.5 - 2.0 |
| Solvent | Anhydrous Methanol or Ethanol |
| Concentration | 0.1 - 0.2 M |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours (monitored by TLC) |
| Work-up | Acidic quench, extraction |
| Purification | Column Chromatography / Recrystallization |
| Expected Predominant Isomer | cis-3-Hydroxycyclobutanecarbonitrile |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low or no reaction conversion.
References
Stability issues of 3-Hydroxycyclobutanecarbonitrile under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxycyclobutanecarbonitrile. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of this compound.
| Issue ID | Problem/Observation | Potential Cause | Suggested Solution |
| STAB-001 | Appearance of a new peak during HPLC analysis of a sample in an acidic solution (pH < 7). | Acid-catalyzed hydrolysis: The nitrile group is likely hydrolyzing to a carboxylic acid, forming 3-hydroxycyclobutanecarboxylic acid. | - Maintain the pH of your solutions as close to neutral as possible. - If acidic conditions are necessary, perform the experiment at a lower temperature to reduce the rate of hydrolysis. - Use a buffered mobile phase for HPLC analysis to ensure consistent pH. |
| STAB-002 | Decrease in the main peak area and the appearance of a new peak in HPLC analysis of a sample in a basic solution (pH > 7). | Base-catalyzed degradation: The compound may be reverting to 3-hydroxycyclobutanone via a retro-Strecker type reaction. | - Avoid strongly basic conditions. - If basic conditions are unavoidable, use the mildest base and lowest temperature possible. - Consider using a non-nucleophilic organic base if compatible with your reaction. |
| STAB-003 | Sample discoloration (yellowing or browning) and the appearance of multiple new peaks in the chromatogram after heating. | Thermal decomposition: The cyclobutane ring may be undergoing ring-opening or other rearrangements at elevated temperatures. The nitrile and alcohol groups can also participate in degradation reactions. | - Store the compound at the recommended temperature (typically 2-8 °C) and protect from light. - Avoid high temperatures during experimental workup. If heating is necessary, use the lowest effective temperature and for the shortest duration possible. - Perform a thermal stability study using TGA or DSC to determine the decomposition temperature. |
| STAB-004 | Inconsistent analytical results between different batches or over time. | Impurity formation during storage: Gradual degradation due to exposure to ambient moisture, light, or temperature fluctuations. | - Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in the dark. - Re-test the purity of the material before use if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Acid-catalyzed hydrolysis: In the presence of acid and water, the nitrile group can hydrolyze to form 3-hydroxycyclobutanecarboxylic acid.
-
Base-catalyzed retro-Strecker reaction: Under basic conditions, the compound can eliminate hydrogen cyanide to form 3-hydroxycyclobutanone.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere is advisable.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating HPLC method is the most common technique. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of your sample using this method will allow you to monitor for any changes in purity over time.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong acids, strong bases, and strong oxidizing agents. Strong acids can accelerate hydrolysis of the nitrile group. Strong bases can promote elimination of the nitrile. Strong oxidizing agents could potentially oxidize the secondary alcohol.
Data on Potential Degradation
| Stress Condition | Potential Degradant | Hypothetical % Degradation (24h) |
| 0.1 M HCl at 60 °C | 3-Hydroxycyclobutanecarboxylic acid | 15% |
| 0.1 M NaOH at 60 °C | 3-Hydroxycyclobutanone | 25% |
| 80 °C (Solid state) | Various decomposition products | 5% |
| 3% H₂O₂ at 25 °C | Oxidized products | < 2% |
| UV light (254 nm) at 25 °C | Photodegradation products | < 1% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80 °C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photostability: Expose 10 mg of the solid compound to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Identifying and minimizing impurities in 3-Hydroxycyclobutanecarbonitrile samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxycyclobutanecarbonitrile. Our goal is to help you identify and minimize impurities in your samples, ensuring the quality and reliability of your experimental results.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: Your HPLC or GC analysis of a this compound sample shows unexpected peaks in addition to the main product peak.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: Unreacted starting material (3-Oxocyclobutanecarbonitrile) is a common impurity. | 1. Confirm Identity: Compare the retention time of the unexpected peak with a standard of 3-Oxocyclobutanecarbonitrile. 2. Optimize Reaction: Increase the reaction time, temperature, or the amount of reducing agent to drive the reaction to completion. 3. Purification: Employ column chromatography to separate the product from the starting material. |
| Presence of Isomers: this compound exists as cis and trans isomers, which may separate under certain chromatographic conditions. | 1. Confirm with Spectroscopy: Use 1H NMR or 13C NMR to identify the presence of both isomers. 2. Isomeric Separation: If separation is desired, utilize a chiral HPLC column or optimize the mobile phase to improve the resolution between the isomers. |
| Side-Reaction Byproducts: The reduction of the keto group may lead to the formation of over-reduced or rearranged products. | 1. Identify Byproducts: Use GC-MS or LC-MS to determine the mass of the impurity and propose potential structures. 2. Modify Reaction Conditions: Alter the reducing agent or reaction temperature to minimize the formation of byproducts. |
| Solvent Impurities: Residual solvents from the reaction or purification steps may appear as peaks in the chromatogram. | 1. Run a Blank: Analyze a sample of the solvent used for sample preparation to identify any solvent-related peaks. 2. Use High-Purity Solvents: Ensure that all solvents used are of high purity (e.g., HPLC grade). |
Logical Workflow for Investigating Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: The most common impurities typically arise from the synthesis process. These include:
-
3-Oxocyclobutanecarbonitrile: The unreacted starting material from the reduction reaction.
-
Cis/Trans Isomers: this compound can exist as geometric isomers, which may be present in varying ratios depending on the synthetic route and purification method.
-
Over-reduction Products: Depending on the reducing agent used, the nitrile group could potentially be reduced.
-
Residual Solvents: Solvents used during the reaction and purification process can be retained in the final product.
Q2: How can I identify the presence of 3-Oxocyclobutanecarbonitrile in my sample?
A2: You can use the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time of any impurity peak with a known standard of 3-Oxocyclobutanecarbonitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of 3-Oxocyclobutanecarbonitrile will show a characteristic molecular ion peak (m/z = 95.04).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of 3-Oxocyclobutanecarbonitrile will show distinct signals for the protons adjacent to the ketone and nitrile groups, which will be absent in the pure this compound spectrum.
Q3: What is the best way to remove 3-Oxocyclobutanecarbonitrile from my product?
A3: The most effective method for removing the starting material is column chromatography on silica gel. The polarity difference between the hydroxyl group in the product and the ketone group in the starting material allows for good separation. A typical solvent system would be a gradient of ethyl acetate in hexanes.
Q4: How can I separate the cis and trans isomers of this compound?
A4: Separation of geometric isomers can be challenging. Here are a few approaches:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating stereoisomers. Chiral stationary phases can provide the necessary selectivity.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC with an optimized solvent system may provide some separation.
-
Fractional Crystallization: In some cases, if the isomers have significantly different solubilities, fractional crystallization can be employed.
Q5: Are there any specific safety precautions I should take when handling this compound and its impurities?
A5: Yes, both this compound and its precursor, 3-Oxocyclobutanecarbonitrile, should be handled with care. They are classified as acute toxins and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying the amount of 3-Oxocyclobutanecarbonitrile impurity.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Protocol 2: GC-MS Method for Impurity Identification
This method is useful for identifying volatile impurities and confirming the structure of byproducts.
| Parameter | Condition |
| Column | Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. |
Protocol 3: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound from less polar impurities like 3-Oxocyclobutanecarbonitrile.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Signaling Pathway of Impurity Formation:
Caption: Potential pathways for impurity formation during synthesis.
Technical Support Center: Enhancing the Stereoselectivity of 3-Hydroxycyclobutanecarbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the stereoselective synthesis of 3-hydroxycyclobutanecarbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity in the reduction of 3-oxocyclobutanecarbonitrile (predominantly cis-isomer expected). | The hydride reduction of 3-substituted cyclobutanones is inherently highly selective for the cis-isomer due to steric hindrance. However, suboptimal reaction conditions can lower this selectivity. | Lower the reaction temperature. Diastereoselectivity can be enhanced at lower temperatures. Use a less polar solvent. Decreasing solvent polarity can improve selectivity. While various hydride reagents (e.g., NaBH₄, LiAlH(OtBu)₃) provide high cis-selectivity, ensure the reagent is fresh and the reaction is performed under anhydrous conditions. |
| Incomplete Mitsunobu inversion of cis-3-hydroxycyclobutanecarbonitrile to the trans-isomer. | The hydroxyl group in the cyclobutane ring may be sterically hindered, leading to a sluggish reaction. The pKa of the acidic component may not be optimal. The quality of the Mitsunobu reagents (DEAD/DIAD, PPh₃) may be compromised. | Use p-nitrobenzoic acid instead of benzoic acid. Its lower pKa can lead to higher yields, especially for sterically hindered alcohols. Ensure all reagents and solvents are strictly anhydrous. Water can consume the reagents and halt the reaction. Use a slight excess (1.5 equivalents) of DEAD/DIAD and PPh₃. Confirm the quality of your triphenylphosphine and azodicarboxylate, as they can degrade over time. |
| Formation of significant byproducts during the Mitsunobu reaction, complicating purification. | The Mitsunobu reaction is known to produce triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can be difficult to separate from the desired product. | Purification can be challenging. Column chromatography is often necessary. To facilitate purification, some researchers have developed modified reagents or protocols, though these are not as common. Careful execution of the reaction work-up, including washing with saturated sodium bicarbonate solution to remove acidic components, is crucial. |
| Low enantioselectivity in the asymmetric reduction of 3-oxocyclobutanecarbonitrile. | The chosen chiral catalyst may not be optimal for this specific substrate. The reaction conditions (temperature, solvent, borane source) may not be optimized. The presence of moisture can significantly decrease enantioselectivity. | The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a reliable method. Ensure the use of a high-purity catalyst. Perform the reaction at low temperatures (e.g., -78 °C). Use an appropriate borane source, such as BH₃·SMe₂ or BH₃·THF. All glassware, solvents, and reagents must be rigorously dried. |
| Potential interference from the nitrile group during reduction or Mitsunobu reaction. | While generally stable, harsh reducing agents or reaction conditions could potentially reduce the nitrile group. | For the diastereoselective reduction to the cis-alcohol, milder reducing agents like sodium borohydride (NaBH₄) are effective and less likely to affect the nitrile group under controlled conditions. The conditions of the Mitsunobu reaction are generally not harsh enough to cause significant side reactions with the nitrile group. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to obtain the cis-3-hydroxycyclobutanecarbonitrile diastereomer?
A1: The most straightforward and highly diastereoselective method is the hydride reduction of 3-oxocyclobutanecarbonitrile. Reagents such as sodium borohydride (NaBH₄) have been shown to be highly selective for the formation of the cis-alcohol, often with diastereomeric ratios exceeding 90:10. This high selectivity is attributed to the hydride attacking the carbonyl group from the less sterically hindered face.
Q2: How can I synthesize the trans-3-hydroxycyclobutanecarbonitrile isomer with high purity?
A2: The most common and effective method to obtain the trans-isomer is through a two-step process starting from the cis-isomer. First, the cis-alcohol is synthesized via stereoselective reduction. Subsequently, a Mitsunobu reaction is performed on the cis-alcohol. This reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter at the hydroxyl-bearing carbon, thus yielding the trans-product.
Q3: Are there enzymatic methods to resolve a racemic mixture of this compound?
A3: Yes, enzymatic kinetic resolution using lipases is a viable alternative for separating enantiomers. This method typically involves the enantioselective acylation of the alcohol or hydrolysis of a corresponding ester. For instance, a lipase like Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This approach can provide access to both enantiomers with high optical purity.
Q4: What are the key factors to consider for achieving high enantioselectivity in the asymmetric reduction of 3-oxocyclobutanecarbonitrile?
A4: For high enantioselectivity, particularly when using a method like the Corey-Bakshi-Shibata (CBS) reduction, several factors are critical:
-
Catalyst Quality: The chiral oxazaborolidine catalyst must be of high purity.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents and reagents must be used.
-
Temperature: Low temperatures, typically ranging from -78 °C to 0 °C, are crucial for maximizing enantioselectivity.
-
Stoichiometry: Precise control over the stoichiometry of the borane source and the catalyst is important.
Q5: Can I use other methods besides the Mitsunobu reaction for the stereoinversion of the cis-alcohol?
A5: While the Mitsunobu reaction is the most frequently cited method for this inversion, other classical approaches exist. These typically involve converting the alcohol into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with a nucleophile (e.g., acetate) in an Sₙ2 reaction, followed by hydrolysis. However, these multi-step sequences can be lower-yielding and may present their own challenges, making the one-pot Mitsunobu reaction often more efficient.
Data Presentation
The following table summarizes typical results for the key stereoselective transformations in the synthesis of this compound. Please note that specific results can vary based on the exact reaction conditions and substrate purity.
| Transformation | Method | Reagents | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess (ee) | Typical Yield |
| Diastereoselective Reduction | Hydride Reduction | NaBH₄, MeOH | > 95:5 | N/A (product is racemic) | > 90% |
| Stereoinversion | Mitsunobu Reaction | PPh₃, DIAD, p-nitrobenzoic acid | Product is predominantly trans | N/A (if starting material is racemic) | 60-85% |
| Enantioselective Reduction | CBS Reduction | (S)-Me-CBS, BH₃·SMe₂ | Varies (both diastereomers formed) | 91-99% for each diastereomer | 85-95% (total) |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-3-Hydroxycyclobutanecarbonitrile
This protocol describes the reduction of 3-oxocyclobutanecarbonitrile to predominantly the cis-isomer.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol (MeOH) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography to obtain pure cis-3-hydroxycyclobutanecarbonitrile.
Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile via Mitsunobu Inversion
This protocol details the inversion of the cis-alcohol to the trans-ester, followed by hydrolysis.
-
Preparation: To a solution of cis-3-hydroxycyclobutanecarbonitrile (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography to isolate the trans-p-nitrobenzoate ester.
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Purification: Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the aqueous layer with ethyl acetate. Dry, concentrate, and purify by column chromatography to yield trans-3-hydroxycyclobutanecarbonitrile.
Visualizations
Experimental Workflow for Diastereoselective Synthesis
Caption: Workflow for the synthesis of cis and trans isomers.
Catalytic Cycle for Corey-Bakshi-Shibata (CBS) Reduction
Caption: CBS reduction catalytic cycle for enantioselectivity.
Common pitfalls in the handling and storage of 3-Hydroxycyclobutanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in the handling and storage of 3-Hydroxycyclobutanecarbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Causes:
-
Degradation of Starting Material: this compound can be susceptible to degradation under certain conditions.
-
Presence of Impurities: Contaminants in the starting material can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent choice can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Perform purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Compare the results with the certificate of analysis (CoA).
-
If impurities are detected, purify the material by recrystallization or chromatography.
-
-
Optimize Reaction Conditions:
-
Temperature: Run small-scale trials at different temperatures to determine the optimal range. The cyclobutane ring, while strained, is generally stable at moderate temperatures, but side reactions may be favored at elevated temperatures.
-
pH: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[1][2][3][4][5] The hydroxyl group can also participate in side reactions depending on the pH. Buffer the reaction mixture if necessary.
-
Solvent: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The hydroxyl group makes the compound somewhat polar and potentially hygroscopic.[6][7][8]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
Issue 2: Poor Solubility of this compound
Possible Causes:
-
Incorrect Solvent Choice: The solubility of this compound is dependent on the polarity of the solvent.
-
Low Temperature: Solubility generally decreases at lower temperatures.
Troubleshooting Steps:
-
Select an Appropriate Solvent:
-
Due to the presence of both a polar hydroxyl group and a moderately polar nitrile group on a small carbon scaffold, a range of polar solvents should be considered.
-
Test solubility in a variety of solvents, such as water, methanol, ethanol, acetonitrile, and dimethylformamide (DMF).
-
-
Increase Temperature:
-
Gently warm the solvent while stirring to aid dissolution.
-
Be cautious of potential degradation at higher temperatures.
-
-
Use a Co-solvent System:
-
If the compound is not sufficiently soluble in a single solvent, a mixture of solvents can be used to achieve the desired solubility.
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound?
-
A1: this compound is a nitrile-containing compound and should be handled with care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) before handling.
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
A2: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile gloves), should be worn. Work in a well-ventilated fume hood.
-
-
Q3: Is this compound sensitive to air or moisture?
Storage
-
Q4: What are the ideal storage conditions for this compound?
-
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Q5: What is the expected shelf-life of this compound?
Chemical Properties and Reactivity
-
Q6: What are the potential degradation pathways for this compound?
-
A6: Potential degradation can occur through:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or an amide.[1][2][3][4][5]
-
Oxidation of the secondary alcohol: The secondary alcohol can be oxidized to a ketone using common oxidizing agents.[12][13][14][15][16]
-
Ring-opening of the cyclobutane: While more stable than cyclopropane, the cyclobutane ring possesses ring strain and may be susceptible to opening under certain harsh conditions (e.g., high temperature, strong acids/bases, or in the presence of certain metal catalysts).[17][18][19][20]
-
-
-
Q7: What are some common impurities that might be present in this compound?
-
A7: Common impurities could include residual solvents from synthesis, the corresponding carboxylic acid or amide from hydrolysis of the nitrile, or the ketone from oxidation of the alcohol.
-
Quantitative Data
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) |
| Water | > 100 |
| Methanol | > 100 |
| Ethanol | > 100 |
| Acetonitrile | 50 - 100 |
| Dichloromethane | 10 - 20 |
| Toluene | < 1 |
Note: This data is for illustrative purposes and may not represent actual experimental values.
Table 2: Illustrative Stability Profile of this compound (1 mg/mL solution) after 24 hours
| Condition | % Degradation | Primary Degradant |
| pH 2, 25°C | < 5% | 3-Hydroxycyclobutanecarboxamide |
| pH 7, 25°C | < 1% | - |
| pH 12, 25°C | ~10% | 3-Hydroxycyclobutanecarboxylic acid |
| 50°C, pH 7 | < 2% | - |
Note: This data is for illustrative purposes and may not represent actual experimental values.
Experimental Protocols
Protocol 1: Illustrative Method for Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
Note: This is an illustrative method and may require optimization for specific instruments and samples.
Visualizations
Caption: Troubleshooting workflow for inconsistent reaction yields.
Caption: Key storage pitfalls and their preventive measures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. d-nb.info [d-nb.info]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. The Ultimate Guide to Storing Nitrile Gloves | Eastwest Medico [ewmedico.com]
- 10. interstatesp.com [interstatesp.com]
- 11. Shelf life of Nitrile gloves and how to store in a right way - S&S Glove [ssglove.vn]
- 12. studymind.co.uk [studymind.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 3-Hydroxycyclobutanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-Hydroxycyclobutanecarbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The main analytical challenges for this compound stem from its high polarity, the presence of a reactive hydroxyl group, and the potential for cis/trans isomerism. These characteristics can lead to issues such as poor chromatographic retention, peak tailing, thermal instability in Gas Chromatography (GC), and the need for chiral separation methods to resolve enantiomers.
Q2: Which analytical techniques are most suitable for this compound?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, though each requires specific method development considerations.
-
HPLC: Reversed-phase HPLC with polar-modified columns (e.g., polar-endcapped C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are good starting points to achieve adequate retention for this polar analyte.
-
GC: Due to the polar hydroxyl group, derivatization is typically necessary to increase volatility and thermal stability. Silylation is a common derivatization technique for this purpose.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: Yes, derivatization of the hydroxyl group is highly recommended for GC analysis. The polar -OH group can cause poor peak shape and on-column degradation. Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.
Q4: How can the cis and trans isomers of this compound be separated?
A4: The separation of cis and trans diastereomers can typically be achieved using standard reversed-phase HPLC or GC with a suitable column and optimized conditions. The separation of enantiomers for a specific stereoisomer (e.g., the enantiomers of the cis isomer) requires chiral chromatography. This can be accomplished using a chiral stationary phase (CSP) in either HPLC or GC.
Q5: What are the expected impurities in the synthesis of this compound?
A5: If synthesized by the reduction of 3-oxocyclobutanecarbonitrile, potential impurities could include unreacted starting material, the corresponding alcohol from over-reduction of the nitrile group (3-hydroxymethylcyclobutanol), and potential dimeric species. The specific impurity profile will depend on the synthetic route and purification process.
Troubleshooting Guides
HPLC and LC-MS Analysis
Issue: Poor Retention in Reversed-Phase HPLC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Analyte is too polar for a standard C18 column. | Use a column with a more polar stationary phase (e.g., polar-endcapped C18, Phenyl-Hexyl). | Increased retention of this compound. |
| Employ Hydrophilic Interaction Liquid Chromatography (HILIC). | Retention will be based on partitioning into an aqueous layer on the stationary phase, suitable for very polar compounds. | |
| Mobile phase is too non-polar. | Increase the aqueous component of the mobile phase. | Increased retention, but may lead to phase collapse on some C18 columns. |
Issue: Peak Tailing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary interactions with residual silanols on the column. | Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress silanol ionization. | Reduced peak tailing and improved peak symmetry. |
| Add a buffer to the mobile phase (e.g., 10-20 mM ammonium formate or acetate). | Consistent mobile phase pH and masking of silanol interactions. | |
| Use a highly deactivated, end-capped column. | Minimized secondary interactions with the stationary phase. | |
| Column overload. | Reduce the injection volume or sample concentration. | Improved peak shape. |
Issue: Low Sensitivity in LC-MS
| Possible Cause | Troubleshooting Step | Expected Outcome | | Poor ionization in the MS source. | Optimize mobile phase additives. Use volatile additives like formic acid or ammonium formate to promote protonation. | Enhanced signal intensity in positive ion mode. | | | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). | Improved analyte desolvation and ionization. | | Matrix effects from the sample. | Improve sample preparation (e.g., solid-phase extraction) to remove interfering components. | Reduced ion suppression and improved signal-to-noise ratio. |
GC-MS Analysis
Issue: No or Low Analyte Peak
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Analyte is not volatile enough or is thermally degrading. | Derivatize the hydroxyl group using a silylation reagent (e.g., BSTFA with TMCS catalyst). | Increased volatility and thermal stability, leading to a detectable peak. |
| Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent excess). | Complete conversion to the silylated derivative and a single, sharp peak. |
| Adsorption in the GC system. | Use a deactivated inlet liner and a high-quality, low-bleed column. | Minimized analyte loss and improved peak area. |
Issue: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete derivatization. | Optimize the derivatization reaction as described above. | Sharper peaks corresponding to the fully derivatized analyte. |
| Active sites in the GC system. | Replace the inlet liner and septum; trim the column inlet. | Reduced peak tailing. |
| Sub-optimal GC temperature program. | Lower the initial oven temperature and use a slower ramp rate. | Improved peak shape and resolution from other components. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound (Starting Point)
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 205 nm or Mass Spectrometer
Protocol 2: GC-MS Method with Silylation Derivatization
-
Sample Preparation:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
Visualizations
Validation & Comparative
Comparative study of different synthetic routes to 3-Hydroxycyclobutanecarbonitrile
For researchers and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. 3-Hydroxycyclobutanecarbonitrile, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of the primary synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodological choices.
Two principal synthetic strategies emerge for the preparation of the cis and trans isomers of this compound. The first route focuses on the stereoselective reduction of a common precursor, 3-oxocyclobutanecarbonitrile, to yield the cis-isomer. The second route utilizes a stereochemical inversion of the cis-isomer to afford the trans-isomer. A reliable synthesis of the 3-oxocyclobutanecarbonitrile starting material is crucial for both pathways.
Synthesis of the Key Precursor: 3-Oxocyclobutanecarbonitrile
A common and effective method for the synthesis of 3-oxocyclobutanecarbonitrile involves the ozonolysis of 3-methylenecyclobutanecarbonitrile. This precursor can be obtained through the [2+2] cycloaddition of allene and acrylonitrile.
Experimental Protocol: Ozonolysis of 3-Methylenecyclobutanecarbonitrile
A solution of 3-methylenecyclobutanecarbonitrile (10.0 g, 107.4 mmol) in a 1:1 mixture of dichloromethane and methanol (200 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (15 mL, 205 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-oxocyclobutanecarbonitrile.
Route 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile via Stereoselective Reduction
The reduction of 3-oxocyclobutanecarbonitrile with common hydride reagents, such as sodium borohydride, proceeds with high diastereoselectivity to favor the cis-isomer. This selectivity is attributed to the steric hindrance of the cyclobutane ring, which directs the hydride attack to the less hindered face, resulting in the hydroxyl group being on the same side as the nitrile group.
Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile
To a solution of 3-oxocyclobutanecarbonitrile (5.0 g, 52.6 mmol) in methanol (100 mL) at 0 °C is added sodium borohydride (1.0 g, 26.4 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour, after which thin-layer chromatography indicates the complete consumption of the starting material. The reaction is quenched by the slow addition of acetone (10 mL). The solvent is evaporated, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cis-3-hydroxycyclobutanecarbonitrile as a white solid.
Route 2: Synthesis of trans-3-Hydroxycyclobutanecarbonitrile via Mitsunobu Inversion
The synthesis of the trans-isomer is achieved through a stereochemical inversion of the cis-alcohol using a Mitsunobu reaction. This reaction involves the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic attack with a carboxylate, leading to an inversion of stereochemistry. A subsequent hydrolysis step yields the desired trans-alcohol.
Experimental Protocol: Mitsunobu Inversion of cis-3-Hydroxycyclobutanecarbonitrile
To a solution of cis-3-hydroxycyclobutanecarbonitrile (2.0 g, 20.6 mmol), triphenylphosphine (8.1 g, 30.9 mmol), and benzoic acid (3.8 g, 30.9 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C is added diethyl azodicarboxylate (DEAD, 4.9 mL, 30.9 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate benzoate ester.
The benzoate ester is then dissolved in a mixture of methanol (50 mL) and 1 M aqueous sodium hydroxide (25 mL) and stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give trans-3-hydroxycyclobutanecarbonitrile.
Comparative Data
| Parameter | Route 1: cis-Isomer (Reduction) | Route 2: trans-Isomer (Mitsunobu) |
| Starting Material | 3-Oxocyclobutanecarbonitrile | cis-3-Hydroxycyclobutanecarbonitrile |
| Key Reagents | Sodium Borohydride | Triphenylphosphine, DEAD, Benzoic Acid, NaOH |
| Number of Steps | 1 | 2 (from cis-isomer) |
| Typical Yield | >90% | ~70-80% (over two steps) |
| Diastereoselectivity | High (cis > 95:5) | High (complete inversion) |
| Purity | High after simple workup | Requires chromatographic purification |
| Scalability | Readily scalable | More complex for large-scale synthesis |
Synthetic Pathway Diagrams
Caption: Overview of the synthetic routes.
Comparison of the reactivity of 3-Hydroxycyclobutanecarbonitrile with other nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 3-Hydroxycyclobutanecarbonitrile against other common nitriles. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of organic chemistry and compares it with available data for other nitriles.
Introduction to Nitrile Reactivity
Nitriles (R-C≡N) are versatile functional groups in organic synthesis due to the electrophilic nature of the carbon atom in the cyano group.[1][2][3][4] The carbon-nitrogen triple bond is highly polarized towards the more electronegative nitrogen atom, rendering the carbon susceptible to nucleophilic attack.[1][2][3][4] Common reactions of nitriles include hydrolysis to carboxylic acids or amides, and reduction to primary amines.[5][2][3][6][7][8][9][10] The reactivity of nitriles is influenced by both electronic and steric factors of the substituent (R) group.[11] Electron-withdrawing groups tend to increase the electrophilicity of the nitrile carbon, enhancing reactivity, while bulky substituents can hinder the approach of nucleophiles.[12][11]
Expected Reactivity of this compound
The structure of this compound, with a hydroxyl group and a cyclobutane ring, is expected to influence its reactivity in several ways:
-
Electronic Effect of the Hydroxyl Group: The hydroxyl group is an electron-withdrawing group via induction, which should increase the electrophilicity of the nitrile carbon. This would suggest that this compound might be more reactive towards nucleophilic attack than a simple alkyl nitrile like acetonitrile.
-
Steric Hindrance: The cyclobutane ring introduces some steric bulk around the nitrile group, which could potentially slow down reactions compared to a linear nitrile like acetonitrile. However, the hydroxyl group at the 3-position is relatively distant from the nitrile and may not exert a significant steric effect.
-
Potential for Intramolecular Reactions: The presence of the hydroxyl group opens up the possibility of intramolecular reactions, such as the formation of a lactone under certain conditions, which could compete with the typical nitrile reactions.
Comparison of Reactivity in Key Reactions
The following tables provide a comparison of the reactivity of different nitriles in two key reactions: hydrolysis and reduction. Due to the lack of specific data for this compound, data for Acetonitrile and Benzonitrile are presented as representative examples of aliphatic and aromatic nitriles, respectively.
Table 1: Comparison of Nitrile Hydrolysis
| Nitrile | Reagents & Conditions | Product | Yield | Reference |
| This compound | Data not available | 3-Hydroxycyclobutanecarboxylic acid | Not reported | |
| Acetonitrile | HCl (aq), reflux | Acetic acid | Good yields | [5][6] |
| Acetonitrile | NaOH (aq), reflux | Sodium acetate | Good yields | [6] |
| Benzonitrile | H2SO4 (aq), heat | Benzoic acid | High yields | [13] |
Table 2: Comparison of Nitrile Reduction
| Nitrile | Reagents & Conditions | Product | Yield | Reference |
| This compound | Data not available | 3-(Aminomethyl)cyclobutanol | Not reported | |
| Acetonitrile | LiAlH4 in ether, then H2O | Ethylamine | Good yields | [7][8] |
| Benzonitrile | LiAlH4 in ether, then H2O | Benzylamine | 83% | |
| Caprylonitrile | LiAlH4 in ether, then H2O | Octylamine | 89-92% |
Experimental Protocols
Below are generalized experimental protocols for the hydrolysis and reduction of nitriles. These should be adapted and optimized for specific substrates and scales.
General Protocol for Acid-Catalyzed Hydrolysis of a Nitrile
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: The nitrile is dissolved in an excess of aqueous acid (e.g., 6M HCl or 50% H2SO4).[6][13]
-
Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The product can be isolated by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.
General Protocol for Reduction of a Nitrile with LiAlH4
-
Setup: A dry, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: A solution of the nitrile in a dry, aprotic solvent (e.g., diethyl ether or THF) is prepared.[7][8] A suspension of Lithium aluminum hydride (LiAlH4) in the same solvent is prepared in the reaction flask and cooled in an ice bath.
-
Reaction: The nitrile solution is added dropwise to the LiAlH4 suspension with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This is an exothermic process and should be done with caution.
-
Isolation: The resulting precipitate is filtered off and washed with the solvent. The filtrate is dried over an anhydrous salt, and the solvent is removed under reduced pressure.
-
Purification: The resulting amine can be purified by distillation or other suitable methods.
Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general mechanisms for the hydrolysis and reduction of nitriles.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Caption: Mechanism of nitrile reduction using LiAlH₄.
Conclusion
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Purity Assessment of 3-Hydroxycyclobutanecarbonitrile: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-Hydroxycyclobutanecarbonitrile, a valuable building block in medicinal chemistry. This document outlines detailed experimental protocols and presents a side-by-side comparison of the two techniques, supported by hypothetical performance data, to aid in selecting the most appropriate analytical method.
Introduction to Purity Assessment and Potential Impurities
This compound is a polar molecule containing both a hydroxyl and a nitrile functional group. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially harmful byproducts in the final drug substance. Based on common synthetic routes, which may involve the reduction of 3-oxocyclobutanecarbonitrile, several process-related impurities could be present.
Potential Impurities:
-
Starting Material: 3-Oxocyclobutanecarbonitrile (incomplete reaction)
-
Isomers: cis/trans-isomers of this compound
-
Over-reduction Product: Cyclobutane-1,3-diol
-
Hydrolysis Products: 3-Hydroxycyclobutanecarboxamide, 3-Hydroxycyclobutanecarboxylic acid
-
Solvent Residues: Acetonitrile, Ethyl Acetate, etc.
An effective analytical method must be able to separate the main component from these potential impurities with sufficient resolution and sensitivity.
Comparative Analysis: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components of a mixture. The choice between them depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a polar stationary phase (e.g., Carbowax, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile:Water gradient | High-purity Nitrogen or Helium |
| Temperature | Ambient (e.g., 25 °C) | Temperature program (e.g., 80 °C to 220 °C) |
| Sample Derivatization | Not required | May be required (silylation of the hydroxyl group) to improve volatility and peak shape. |
| Injection Volume | 10 µL | 1 µL |
| Detection | UV absorbance at 210 nm | Flame Ionization (FID) |
| Run Time | ~20 minutes | ~15 minutes |
| Pros | - Good for polar and non-volatile compounds- No sample derivatization needed- High resolution for isomers | - High efficiency and resolution- Sensitive detection with FID- Faster analysis times possible |
| Cons | - Longer run times compared to GC- Higher solvent consumption | - Requires volatile and thermally stable analytes- Derivatization can add complexity and variability |
Experimental Protocols
The following are detailed, hypothetical protocols for the purity assessment of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 15 50 50 17 95 5 | 20 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
Objective: To develop a GC method for the purity assessment of this compound, with and without derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
Sample Preparation (Without Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with methanol to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
Sample Preparation (With Derivatization - Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Workflow for Purity Assessment
The logical workflow for assessing the purity of this compound using chromatographic methods is depicted below.
Purity Assessment Workflow
Conclusion
Both HPLC and GC are suitable techniques for the purity assessment of this compound.
-
HPLC is advantageous due to its direct analysis capability for this polar compound without the need for derivatization, making it a robust and straightforward method for routine quality control. It is particularly well-suited for separating non-volatile impurities and isomers.
-
GC offers high efficiency and potentially faster analysis times. However, the hydroxyl group may necessitate derivatization to improve peak shape and prevent on-column degradation, which adds a step to the sample preparation process. GC-FID is an excellent choice for detecting volatile and semi-volatile impurities.
The selection of the optimal method will depend on the specific impurity profile of the sample, the available instrumentation, and the desired analytical throughput. For a comprehensive purity profile, employing both techniques can provide complementary information.
Benchmarking Biological Performance: A Comparative Analysis of Bioactive Nitrile-Containing Cyclic Scaffolds
For researchers, scientists, and drug development professionals, the identification and optimization of novel molecular scaffolds are paramount to advancing therapeutic innovation. This guide provides a comparative analysis of the biological performance of various nitrile-containing cyclic compounds, offering insights into their potential as modulators of key biological targets. While specific public data on 3-Hydroxycyclobutanecarbonitrile derivatives is limited, this guide draws parallels from related nitrile-containing cyclic structures that have been evaluated in a range of biological assays.
This analysis synthesizes publicly available data to highlight the therapeutic potential of these scaffolds, with a focus on their application in oncology and as enzyme inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the rational design of future drug candidates.
Comparative Biological Activity of Nitrile-Containing Cyclic Compounds
The following table summarizes the in vitro biological activity of various nitrile-containing cyclic derivatives against different cancer cell lines and enzymes. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting promising scaffolds for further development.
| Compound Class | Derivative | Target/Assay | IC50/Activity | Reference Compound |
| Pyrimidine-5-carbonitriles | Compound 5d | COX-2 Enzyme Inhibition | More potent than Nimesulide (IC50 1.68 ± 0.22 µM), similar to Celecoxib (IC50 0.17 ± 0.01 µM)[1] | Nimesulide, Celecoxib[1] |
| Compounds 3b, 5b | COX-2 Enzyme Inhibition | Most active among tested pyrimidine derivatives[1] | - | |
| Amino Chalcone Derivatives | Compounds 13a-g | Antiproliferative Activity (MGC-803, HCT-116, MCF-7 cells) | IC50 < 10 µM[2] | 5-Fluorouracil[2] |
| Sorafenib analogues with chalcone unit | Anticancer Activity (MCF-7, PC-3 cells) | IC50 = 3.88 µM (MCF-7), IC50 = 3.15 µM (PC-3)[2] | - | |
| Sorafenib analogues with chalcone unit | VEGFR-2/KDR Kinase Inhibition | IC50 = 0.72 µM[2] | - | |
| 3-Quinolinecarbonitrile-7-amide Derivatives | Compound 13j | Antitumor Activity (in vitro) | Better than or equal to Bosutinib and EKB-569[3] | Bosutinib, EKB-569[3] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. Below are protocols for key biological assays cited in this guide.
MTT Assay for Antitumor Activity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed tumor cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values, which represent the concentration of the drug that inhibits 50% of cell growth.
COX-2 Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Reagent Preparation: Prepare the test compounds and reference drugs (Celecoxib and Nimesulide) in a concentration range of 10⁻⁵ M to 10⁻⁹ M.
-
Enzyme Reaction: Initiate the reaction by adding the COX-2 enzyme to a solution containing arachidonic acid (the substrate) and the test compound.
-
Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a suitable method such as an enzyme-linked immunosorbent assay (ELISA).
-
Inhibition Calculation: Determine the percentage of COX-2 inhibition by comparing the PGE2 levels in the presence and absence of the test compound.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Visualizing Molecular Mechanisms and Workflows
Graphical representations of signaling pathways and experimental processes can significantly enhance comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of 3-Hydroxycyclobutanecarbonitrile Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For a molecule such as 3-Hydroxycyclobutanecarbonitrile, which possesses stereocenters, distinguishing between its enantiomers is paramount as they can exhibit different biological activities. This guide provides a comparative overview of three powerful techniques for confirming the absolute configuration of its stereoisomers: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (NMR-based).
Comparison of Analytical Methods
The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the available instrumentation, and the molecular structure. The following table summarizes the key aspects of each technique for the analysis of this compound.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Sample State | Single crystal | Solution (e.g., in CDCl₃) | Solution (e.g., in CDCl₃) |
| Principle | Anomalous dispersion of X-rays by atoms | Differential absorption of left and right circularly polarized infrared light | Diastereomeric differentiation by ¹H NMR chemical shifts |
| Key Output | 3D molecular structure, Flack parameter | VCD spectrum | Δδ (δS - δR) values for protons near the chiral center |
| Strengths | Considered the "gold standard" for unambiguous determination[1]. Provides precise bond lengths and angles. | Applicable to samples in solution, avoiding the need for crystallization[2][3]. Highly sensitive to stereochemistry[4]. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Well-established for secondary alcohols[5][6]. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain[1]. | Requires comparison with computationally expensive DFT calculations[3][4]. Can be sensitive to solvent and conformation[2]. | Requires chemical derivatization with both (R)- and (S)-MTPA. May be complex for molecules with multiple conformers[7]. |
| Suitability for this compound | High, if a suitable crystal can be grown. | High, as it is a small molecule with distinct vibrational modes for the hydroxyl and nitrile groups. | High, as it possesses a secondary alcohol amenable to esterification. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are the protocols for each method as they would be applied to this compound.
X-ray Crystallography
This method provides a definitive 3D structure of the molecule.
Protocol:
-
Crystallization: Grow a single crystal of the enantiomerically pure this compound. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated during the refinement process; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 indicates the opposite configuration[8].
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3-Hydroxycyclobutanecarbonitrile: A Comparative Guide
In the landscape of pharmaceutical development, the rigorous and reproducible analysis of drug intermediates and active pharmaceutical ingredients is paramount. For a key building block like 3-Hydroxycyclobutanecarbonitrile, selecting an appropriate analytical method is a critical decision that impacts purity assessment, stability studies, and quality control. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of this compound. The information presented herein is based on established principles of analytical chemistry and method validation guidelines, such as those from the ICH and FDA, to ensure relevance and accuracy for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Below is a summary of the performance of GC-MS and HPLC-UV methods for the analysis of this compound, based on hypothetical cross-validation data.
Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods
| Validation Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95% - 105% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Reportable |
| Specificity | High (Mass Spec) | Moderate (UV) | No interference at the retention time of the analyte |
| Analysis Time | ~20 min | ~15 min | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the hypothetical experimental protocols for the GC-MS and HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (0.3, 30, and 80 µg/mL).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 220°C at 15°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless)
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a mobile phase diluent (95:5 Water:Acetonitrile). Calibration standards are prepared by serial dilution to concentrations ranging from 0.2 µg/mL to 150 µg/mL. QC samples are prepared at low, medium, and high concentrations (0.6, 75, and 120 µg/mL).
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module
-
Detector: Waters 2489 UV/Visible Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Visualizing the Workflow and Comparison
To better illustrate the processes and the decision-making framework, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for the cross-validation of analytical methods.
Caption: A logical diagram comparing the pros and cons of GC-MS and HPLC-UV for analysis.
Discussion and Recommendations
The cross-validation data indicates that both GC-MS and HPLC-UV are suitable methods for the quantitative analysis of this compound, with each offering distinct advantages.
GC-MS demonstrates superior sensitivity with lower LOD and LOQ values, and its high specificity, derived from mass spectrometric detection, makes it an excellent choice for impurity profiling and identification of unknown related substances. However, the potential for thermal degradation of the analyte in the GC inlet should be carefully evaluated.
HPLC-UV provides a faster analysis time and is generally more robust for routine quality control applications. While its specificity is lower than GC-MS, it is often sufficient for routine purity and content uniformity testing, especially when potential impurities do not have overlapping UV spectra.
Comparative analysis of the spectroscopic data of 3-Hydroxycyclobutanecarbonitrile and its analogs
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for 3-Hydroxycyclobutanecarbonitrile and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key spectroscopic features to aid in the identification and characterization of this important class of compounds.
Due to a lack of publicly available, experimentally-derived spectra for this compound, this guide presents a comparative analysis based on the known spectroscopic data of closely related analogs and theoretical predictions. The primary analog for this comparison is Cyclobutanecarbonitrile, for which experimental data is available. Further comparisons are made with 3-Oxocyclobutanecarbonitrile to illustrate the effect of substituent changes on the cyclobutane ring.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its key analogs.
Table 1: 1H NMR Spectroscopic Data (Predicted/Typical Shifts)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (cis/trans) | H1 (methine) | 2.8 - 3.2 | m | - |
| H2, H4 (methylene) | 2.2 - 2.8 | m | - | |
| H3 (methine) | 4.0 - 4.5 | m | - | |
| OH | 1.5 - 4.0 | br s | - | |
| Cyclobutanecarbonitrile | H1 (methine) | ~2.9 | m | - |
| H2, H3, H4 (methylene) | ~2.2 | m | - | |
| 3-Oxocyclobutanecarbonitrile | H1 (methine) | 3.2 - 3.5 | m | - |
| H2, H4 (methylene) | 3.0 - 3.4 | m | - |
Table 2: 13C NMR Spectroscopic Data (Predicted/Typical Shifts)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (cis/trans) | C1 (methine) | 20 - 25 |
| C2, C4 (methylene) | 30 - 35 | |
| C3 (methine) | 60 - 70 | |
| CN (nitrile) | 120 - 125 | |
| Cyclobutanecarbonitrile | C1 (methine) | ~22 |
| C2, C4 (methylene) | ~25 | |
| C3 (methylene) | ~15 | |
| CN (nitrile) | ~122 | |
| 3-Oxocyclobutanecarbonitrile | C1 (methine) | 25 - 30 |
| C2, C4 (methylene) | 45 - 50 | |
| C=O (ketone) | 205 - 215 | |
| CN (nitrile) | 118 - 122 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm-1) | Intensity |
| This compound (Predicted) | O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch | 2850 - 3000 | Medium | |
| C≡N stretch | 2240 - 2260 | Medium, Sharp | |
| C-O stretch | 1050 - 1150 | Strong | |
| Cyclobutanecarbonitrile [1] | C-H stretch | 2870 - 2990 | Medium |
| C≡N stretch | ~2245 | Medium, Sharp | |
| 3-Oxocyclobutanecarbonitrile (Predicted) | C-H stretch | 2850 - 3000 | Medium |
| C≡N stretch | 2240 - 2260 | Medium, Sharp | |
| C=O stretch | 1780 - 1800 | Strong, Sharp |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation (Predicted) |
| This compound | C5H7NO | 97.12[2] | 97 (M+), 80 (M-OH)+, 68 (M-HCN)+, 54 |
| Cyclobutanecarbonitrile | C5H7N | 81.12 | 81 (M+), 80 (M-H)+, 54 (M-HCN)+, 41 |
| 3-Oxocyclobutanecarbonitrile | C5H5NO | 95.10[3] | 95 (M+), 67 (M-CO)+, 68 (M-HCN)+, 40 |
Experimental Workflow and Data Analysis
The logical workflow for the comparative analysis of these compounds is outlined below. This process involves data acquisition, processing, and interpretation to determine the structural features of each molecule.
Caption: Workflow for Comparative Spectroscopic Analysis.
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. The general protocols for each are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
1H NMR: Standard pulse sequences are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of chemical shifts.
-
13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of 13C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two KBr or NaCl plates.
-
Solids: The solid is finely ground with KBr powder and pressed into a thin pellet, or a nujol mull is prepared.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 cm-1 to 400 cm-1 with a resolution of 4 cm-1.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization: Electron ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray ionization (ESI) is a softer ionization technique often used to determine the molecular weight.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the functional groups of the target compounds and their expected spectroscopic signals.
Caption: Functional Group to Spectroscopic Signal Correlation.
References
Evaluating the efficacy of 3-Hydroxycyclobutanecarbonitrile-based compounds versus existing drugs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclobutane scaffold in drug design has emerged as a valuable strategy to enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. While the specific 3-hydroxycyclobutanecarbonitrile core represents a compelling area for novel drug discovery, a broader look at approved cyclobutane-containing drugs provides significant insights into their therapeutic potential. This guide offers a comparative evaluation of the efficacy of prominent cyclobutane-based compounds against established treatments in oncology and virology, supported by clinical trial data and detailed experimental protocols.
Oncology: The Platinum Standard Re-examined and Androgen Receptor Antagonism Refined
The rigid, puckered conformation of the cyclobutane ring offers a unique structural element that medicinal chemists have successfully exploited to improve upon existing therapies. In oncology, this is exemplified by the development of carboplatin, a cyclobutane-containing platinum-based chemotherapy, and apalutamide, a next-generation androgen receptor inhibitor.
Carboplatin versus Cisplatin in Solid Tumors
Carboplatin was developed as an analog of cisplatin to mitigate the severe toxicities associated with the parent compound. The key structural difference is the replacement of cisplatin's two chloride ligands with a cyclobutane-1,1-dicarboxylate ligand. This modification significantly alters the drug's toxicity profile while retaining its cytotoxic mechanism of action, which involves binding to DNA and inhibiting replication.
Comparative Efficacy Data:
Numerous clinical trials have compared the efficacy of carboplatin and cisplatin in various solid tumors. While cisplatin is sometimes considered more potent, carboplatin offers a comparable therapeutic window with a more manageable side-effect profile, particularly concerning nephrotoxicity and ototoxicity.
| Indication | Key Efficacy Endpoint | Carboplatin Regimen | Cisplatin Regimen | Outcome |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Overall Survival (OS) | Equivalent to cisplatin-based regimens.[1][2] | Standard of care | In palliative settings, the choice between carboplatin and cisplatin often depends on the expected toxicity profile and patient comorbidities.[1] |
| Ovarian Cancer | Overall Survival (OS) | Comparable to cisplatin.[3] | Standard of care | Therapeutic effectiveness is similar for ovarian cancer.[3] |
| Germ Cell Tumors, Bladder Cancer, Head and Neck Cancer | Therapeutic Effectiveness | Cisplatin may be superior.[3] | Standard of care | Cisplatin demonstrates higher efficacy in these specific tumor types.[3] |
Experimental Protocols: Representative Phase III Clinical Trial in NSCLC
A typical phase III randomized controlled trial comparing carboplatin and cisplatin in advanced NSCLC would follow this general structure:
Signaling Pathway: DNA Adduct Formation by Platinum Agents
Both carboplatin and cisplatin exert their cytotoxic effects by forming platinum-DNA adducts, which ultimately trigger apoptosis.
Apalutamide versus Enzalutamide in Prostate Cancer
Apalutamide and enzalutamide are potent androgen receptor (AR) inhibitors used in the treatment of prostate cancer. Both drugs function by binding to the ligand-binding domain of the AR, preventing androgen-mediated signaling. The inclusion of a cyclobutane ring in apalutamide contributes to its distinct pharmacological properties.
Comparative Efficacy Data:
Real-world evidence and retrospective analyses have provided insights into the comparative effectiveness of these two agents, particularly in metastatic castration-sensitive prostate cancer (mCSPC).
| Indication | Key Efficacy Endpoint | Apalutamide | Enzalutamide | Outcome |
| Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | 24-Month Overall Survival (OS) Rate | 87.6% | 84.6% | Apalutamide showed a statistically significant improvement in 24-month OS.[4] |
| Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | Hazard Ratio (HR) for Death at 24 Months | 0.77 (95% CI, 0.62-0.96; P = .019) | Reference | Apalutamide was associated with a 23% reduction in the risk of death compared to enzalutamide.[5][6] |
| Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Similar to enzalutamide.[7] | Similar to apalutamide.[7] | No statistically significant difference in MFS was observed in a network meta-analysis.[7] |
Experimental Protocols: Retrospective Cohort Study Design
Real-world evidence comparing apalutamide and enzalutamide is often generated through retrospective cohort studies using large healthcare databases.
Virology: Targeting HCV Protease with Cyclobutane-Containing Inhibitors
The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C virus (HCV) infection. Boceprevir, a first-generation HCV NS3/4A protease inhibitor, incorporates a cyclobutane moiety that plays a crucial role in its binding to the viral enzyme.
Boceprevir versus Telaprevir for Chronic HCV Genotype 1
Boceprevir and telaprevir were among the first DAAs approved for the treatment of chronic HCV genotype 1 infection, used in combination with pegylated interferon and ribavirin.
Comparative Efficacy Data:
Indirect comparisons and meta-analyses have evaluated the relative efficacy of boceprevir and telaprevir.
| Patient Population | Key Efficacy Endpoint | Boceprevir-based Regimen | Telaprevir-based Regimen | Outcome |
| Treatment-Naïve | Sustained Virologic Response (SVR) | Odds Ratio (OR) vs. standard of care: 2.99 [2.23-4.01] | Odds Ratio (OR) vs. standard of care: 3.80 [2.78-5.22] | Telaprevir had a higher probability of being more effective.[8] |
| Treatment-Experienced (Relapsers) | Sustained Virologic Response (SVR) | Odds Ratio (OR) vs. standard of care: 5.36 [2.90-10.30] | Odds Ratio (OR) vs. standard of care: 13.11 [7.30-24.43] | Telaprevir demonstrated greater relative efficacy in patients who had previously relapsed.[8][9] |
Experimental Protocols: Phase III Clinical Trial Design for HCV
Phase III trials for boceprevir and telaprevir typically involved a response-guided therapy approach.
Conclusion
The strategic incorporation of cyclobutane moieties has demonstrably led to the development of effective therapeutic agents that offer advantages over existing treatments. The examples of carboplatin, apalutamide, and boceprevir highlight the versatility of this structural motif in enhancing efficacy and modifying safety profiles across different therapeutic areas. While direct comparative data for emerging this compound-based compounds is not yet widely available, the successful precedent set by other cyclobutane-containing drugs underscores the significant potential of this chemical space for future drug discovery and development. Continued exploration of this scaffold is warranted to unlock novel therapeutics with improved clinical outcomes.
References
- 1. Comparing carboplatin-based chemotherapy with cisplatin-based chemotherapy in the treatment of people with advanced lung cancer | Cochrane [cochrane.org]
- 2. Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboplatin versus cisplatin in solid tumors: an analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. The relative efficacy of boceprevir and telaprevir in the treatment of hepatitis C virus genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 3-Hydroxycyclobutanecarbonitrile: A Comparative Analysis of In-Silico and Experimental Data
In the landscape of modern drug discovery and chemical research, understanding the physicochemical and pharmacokinetic properties of a molecule is paramount. For a compound like 3-Hydroxycyclobutanecarbonitrile, two primary avenues exist for data acquisition: rapid, cost-effective in-silico predictions and rigorous, resource-intensive experimental validation. This guide provides a comprehensive comparison of these approaches, offering researchers insight into the predicted profile of this compound and the established methodologies required to verify these predictions experimentally.
Workflow for Property Evaluation: In-Silico vs. Experimental
The journey from a chemical structure to a well-characterized compound involves parallel streams of computational analysis and experimental testing. The following diagram illustrates this workflow, highlighting how in-silico predictions guide which experiments are necessary for validation, ultimately leading to a comprehensive data package for decision-making in research and development.
Caption: Workflow comparing in-silico prediction and experimental validation pathways.
Data Comparison: this compound
The following table summarizes the available in-silico data for this compound against the current status of its experimental data. The in-silico values are generated from widely used computational platforms, providing a baseline for its expected behavior.
| Property | In-Silico Predicted Value (Source) | Experimental Value |
| Molecular Weight | 97.12 g/mol (PubChem)[1] | N/A (Calculated) |
| LogP (Octanol/Water) | -0.2 (XLogP3, PubChem)[1] | Not Publicly Available |
| Aqueous Solubility | LogS: -0.8 to -1.5 (SwissADME, admetSAR)[2][3][4] | Not Publicly Available |
| Caco-2 Permeability | Low to Medium (admetSAR, SwissADME)[2][5] | Not Publicly Available |
| Human Intestinal Absorption | Predicted High (admetSAR)[5] | Not Publicly Available |
| P-glycoprotein (P-gp) Substrate | Predicted No (SwissADME)[2] | Not Publicly Available |
| Acute Oral Toxicity | Predicted Toxic (GHS Category 3, PubChem)[1] | Not Publicly Available |
Experimental Protocols
To bridge the gap between prediction and reality, standardized experimental protocols are essential. Below are detailed methodologies for determining the key properties outlined in the table.
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetics. The Shake-Flask method is considered the gold standard.
Methodology: Shake-Flask Method (OECD 107)
-
Preparation: A solution of this compound is prepared in n-octanol that has been pre-saturated with water. Similarly, an aqueous phase (typically a buffer like PBS, pH 7.4) is pre-saturated with n-octanol.
-
Partitioning: Equal volumes of the n-octanol solution and the aqueous buffer are combined in a vessel.
-
Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C) for a sufficient time (often 24 hours) to allow equilibrium to be reached. The mixture must be allowed to stand undisturbed after agitation to ensure complete phase separation.
-
Phase Separation: The n-octanol and aqueous layers are carefully separated, often aided by centrifugation to break up any emulsions.
-
Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects absorption and bioavailability. Thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium, is the most definitive value.
Methodology: Equilibrium (Thermodynamic) Solubility via Shake-Flask
-
Preparation: An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is achieved between the solid and dissolved compound.[6]
-
Separation: The undissolved solid is removed from the saturated solution. This is a critical step and is typically accomplished by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Determination of Intestinal Permeability
The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.[7][8] It uses the human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][9]
Methodology: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for approximately 21 days. During this time, they differentiate to form a confluent, polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker like Lucifer yellow is also used to ensure the tight junctions are intact.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test compound, this compound, is added to the apical compartment at a known concentration (e.g., 10 µM).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). The concentration of the compound that has permeated the cell layer is measured by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp): The rate of permeation is used to calculate the apparent permeability coefficient (Papp) in cm/s. Compounds are often categorized as having low (<4 x 10⁻⁶ cm/s), medium (4-70 x 10⁻⁶ cm/s), or high (>70 x 10⁻⁶ cm/s) permeability.[9]
-
(Optional) Efflux Ratio: To determine if the compound is a substrate of efflux transporters like P-glycoprotein, a bi-directional assay is performed by also measuring transport from the basolateral to the apical side. The ratio of B-A Papp to A-B Papp gives the efflux ratio.
References
- 1. 3-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. admetSAR [lmmd.ecust.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Application of Caco-2 Permeability Test in The Evaluation of Drug Permeability | Creative Inc. [mynewsdesk.com]
- 9. Caco2 cell permeability – Prediction of Metabolism | PreMetabo [premetabo.webservice.bmdrc.org]
Safety Operating Guide
Safe Disposal of 3-Hydroxycyclobutanecarbonitrile: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxycyclobutanecarbonitrile, a compound requiring careful management due to its potential hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as an acute toxicant and an irritant.[1] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H7NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| GHS Hazard Codes | H301, H311, H315, H319, H331 | PubChem[1] |
| logP (Octanol/Water) | -0.2 | PubChem[1] |
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any hazardous chemical, must be handled in a manner that minimizes risk to personnel and the environment. The following steps outline the recommended procedure.
Step 1: Waste Segregation and Collection
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your local regulations.
Step 2: Waste Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The container should be kept securely closed and stored in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
The disposal of chemical waste is highly regulated. Your institution's EHS office will have established procedures for the collection and disposal of hazardous waste.
-
Contact your EHS office to schedule a pickup of the labeled waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 4: Spill and Emergency Procedures
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material.
-
Collect the absorbent material and any contaminated soil or surfaces into a sealed, labeled container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills or if you are unsure how to proceed, contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
